6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
Description
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Properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYQJBAVCKSQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334463 | |
| Record name | 6-Methoxy-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-65-6 | |
| Record name | 6-Methoxy-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic applications. The incorporation of a trifluoromethyl group at the 2-position and a methoxy group at the 6-position can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of this specific derivative.
Core Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values from reliable computational models are included to provide a more complete profile.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 3671-65-6 | [1][2] |
| Molecular Formula | C₉H₇F₃N₂O | [1] |
| Molecular Weight | 216.16 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 307 °C (Predicted) | N/A |
| Density | 1.416 g/cm³ (Predicted) | N/A |
| pKa | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis Protocol
The most common and effective method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazoles is the Phillips cyclocondensation reaction.[3][4][5] This method involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid.
Experimental Protocol: Phillips Cyclocondensation
Reactants:
-
4-Methoxy-1,2-phenylenediamine
-
Trifluoroacetic acid
-
4N Hydrochloric acid (as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-Methoxy-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Add an equimolar amount of trifluoroacetic acid to the solution.
-
Add a catalytic amount of 4N hydrochloric acid.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base, such as sodium bicarbonate solution.
-
The resulting precipitate of this compound is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
References
- 1. 3671-65-6|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
An In-depth Technical Guide on the Physicochemical Characteristics of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the heterocyclic compound 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established information with predicted values from reliable computational models to offer a thorough profile for researchers and drug development professionals.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for understanding its behavior in biological systems and for designing experimental studies.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃N₂O | [1] |
| Molecular Weight | 216.16 g/mol | [1] |
| CAS Number | 3671-65-6 | [1] |
| Predicted logP | 2.85 | SwissADME (Predicted) |
| Predicted Solubility | Moderately soluble | SwissADME (Predicted) |
| Predicted pKa (most basic) | 8.54 | ChemAxon (Predicted) |
| Predicted pKa (most acidic) | 12.23 | ChemAxon (Predicted) |
Note: Predicted values are generated from well-established computational models and provide valuable estimations in the absence of experimental data.
Experimental Protocols
Synthesis of this compound
The synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole derivatives typically involves the condensation of an o-phenylenediamine with a trifluoromethyl-containing carboxylic acid or its derivative. A general procedure is as follows:
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Procedure:
-
To a reaction vessel, add 4-methoxy-1,2-phenylenediamine and a suitable condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Add trifluoroacetic acid to the mixture.
-
Heat the reaction mixture, typically at a temperature between 140-160°C, for several hours.
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Determination of Physicochemical Properties
Workflow for Physicochemical Characterization:
Caption: Experimental workflow for determining key physicochemical properties.
Melting Point Determination (Capillary Method):
-
A small, finely powdered sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range from the point at which the substance begins to melt to when it is completely liquid is recorded.
logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method):
-
Prepare a saturated solution of the compound in both n-octanol and water.
-
A known volume of the n-octanol phase is mixed with a known volume of the aqueous phase in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the solute between the two phases.
-
The phases are allowed to separate.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination (Equilibrium Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
pKa Determination (Potentiometric Titration):
-
A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is prepared.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Biological Activity Context
While no specific biological activity or signaling pathway has been definitively reported for this compound, the benzimidazole scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of benzimidazole have been shown to exhibit a wide range of biological activities, including:
-
Antimicrobial: Against various bacterial and fungal strains.
-
Anticancer: Through mechanisms such as inhibition of topoisomerase I.[2]
-
Antiviral
-
Anthelmintic
The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability, while the methoxy group can influence receptor binding and solubility. Therefore, it is plausible that this compound could be a candidate for screening in various biological assays.
Hypothetical Drug Discovery and Evaluation Workflow:
Caption: A logical workflow for the evaluation of a novel compound in drug discovery.
This guide serves as a foundational resource for researchers interested in this compound. The provided protocols and predicted data offer a strong starting point for further experimental investigation and exploration of its potential therapeutic applications.
References
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole: An In-depth Technical Guide on its Potential Mechanisms of Action
Disclaimer: Direct experimental data on the mechanism of action of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related 2-(trifluoromethyl)benzimidazole and other substituted benzimidazole derivatives. The information provided is intended for researchers, scientists, and drug development professionals as a framework for further investigation.
Executive Summary
This compound is a heterocyclic compound belonging to the benzimidazole class, which is recognized for its broad spectrum of pharmacological activities. The presence of a trifluoromethyl group at the 2-position and a methoxy group at the 6-position is anticipated to significantly influence its biological profile. Based on the analysis of related compounds, the primary hypothesized mechanisms of action for this molecule include anticancer and antimicrobial activities. This guide synthesizes the available data on analogous compounds to propose potential molecular targets and signaling pathways, provides detailed experimental protocols for validation, and presents quantitative data from related studies in a structured format.
Hypothesized Mechanisms of Action
The biological activity of this compound is likely multifaceted, with the 2-(trifluoromethyl)benzimidazole core being the primary driver of its pharmacological effects.
Anticancer Activity
Several studies on 2-(trifluoromethyl)benzimidazole derivatives suggest potent anticancer properties through multiple mechanisms:
-
Induction of Ferroptosis: A key hypothesized mechanism is the induction of ferroptosis, a form of iron-dependent programmed cell death. A novel 2-(trifluoromethyl)benzimidazole derivative has been identified as a ferroptosis inducer by inhibiting the cystine/glutamate antiporter (system Xc-).[1][2] Inhibition of system Xc- leads to depletion of intracellular glutathione (GSH), a major antioxidant, resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
-
Inhibition of Topoisomerase I: Benzimidazole derivatives are known to interact with DNA and inhibit the activity of topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and apoptosis in cancer cells.
-
Uncoupling of Oxidative Phosphorylation: Substituted 2-trifluoromethylbenzimidazoles have been demonstrated to act as uncouplers of oxidative phosphorylation in mitochondria.[4] This disruption of the proton gradient across the inner mitochondrial membrane dissipates the cell's energy supply, which can trigger apoptosis.
-
EGFR/VEGFR2 Dual Inhibition: Certain N-substituted 2-(trifluoromethyl)benzimidazoles have been investigated as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are key targets in cancer therapy.[5]
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.
-
Anthelmintic Activity: 2-(Trifluoromethyl)benzimidazole derivatives are particularly known for their use as anthelmintic drugs.[6]
-
Broad-spectrum Antimicrobial Potential: Benzimidazoles have shown activity against a range of bacteria and fungi. The proposed mechanisms include interference with microtubule synthesis and inhibition of DNA gyrase and topoisomerase.[7]
Quantitative Data for Related Benzimidazole Derivatives
The following table summarizes the reported biological activity of various 2-(trifluoromethyl)benzimidazole derivatives. It is important to note that these values are for related compounds and may not be directly representative of this compound.
| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| 2-(trifluoromethyl)benzimidazole derivative (FA16) | Ferroptosis Induction | HepG2 | Single-digit µM | [1] |
| Tetrachloro-2-trifluoromethylbenzimidazole | Uncoupling of oxidative phosphorylation | Rat-liver mitochondria | 7.9 x 10⁻⁸ M (50% uncoupling) | [4] |
| N-substituted 2-(trifluoromethyl)-1H-benzimidazole (Compound 7d) | Cytotoxicity | MCF-7 | 0.51 µM | [5] |
| Benzimidazole-triazole derivative (Compound 4h) | Topoisomerase I Inhibition | A549 | 4.56 ± 0.18 µM | [3][8] |
| Benzimidazole-triazole derivative (Compound 4b) | Topoisomerase I Inhibition | A549 | 7.34 ± 0.21 µM | [3][8] |
Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.
Ferroptosis Induction Assay
Objective: To determine if the compound induces ferroptosis in cancer cells.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a positive control (e.g., Erastin) and a vehicle control (e.g., DMSO).
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay to determine the IC50 value.
-
Lipid ROS Measurement: Measure the accumulation of lipid ROS using a fluorescent probe such as C11-BODIPY 581/591 by flow cytometry or fluorescence microscopy.
-
Glutathione Depletion Assay: Measure intracellular GSH levels using a commercially available kit.
-
Western Blot Analysis: Analyze the expression of key ferroptosis-related proteins such as GPX4 and SLC7A11 (a subunit of system Xc-).
Topoisomerase I Inhibition Assay
Objective: To assess the inhibitory effect of the compound on human topoisomerase I activity.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human topoisomerase I enzyme, and reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., Camptothecin) and a negative control (no compound).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.
DNA Binding Assay
Objective: To determine if the compound binds to DNA and to characterize the binding mode.
Methodology:
-
UV-Visible Absorption Spectroscopy: Titrate a fixed concentration of DNA (e.g., calf thymus DNA) with increasing concentrations of the compound. Monitor changes in the absorption spectrum of the compound. Hypochromism and a bathochromic (red) shift may indicate intercalative binding, while hyperchromism can suggest groove binding.
-
Fluorescence Spectroscopy: Titrate a solution of the compound with increasing concentrations of DNA. Quenching of the compound's fluorescence upon DNA addition can indicate binding.
-
Circular Dichroism (CD) Spectroscopy: Monitor changes in the CD spectrum of DNA upon addition of the compound. Changes in the characteristic bands of B-DNA can provide insights into the binding mode.
-
Thermal Denaturation Studies (Tm): Determine the melting temperature (Tm) of DNA in the absence and presence of the compound by monitoring the absorbance at 260 nm as a function of temperature. An increase in Tm suggests stabilization of the DNA duplex upon binding.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Signaling Pathways
Caption: Hypothesized ferroptosis induction pathway.
Caption: Proposed mechanism of Topoisomerase I inhibition.
Experimental Workflows
Caption: General experimental workflow for characterization.
Conclusion
While direct evidence for the mechanism of action of this compound is not yet available, the existing literature on structurally similar compounds provides a strong foundation for targeted investigation. The 2-(trifluoromethyl)benzimidazole core is associated with potent anticancer and antimicrobial activities, likely through mechanisms such as ferroptosis induction, topoisomerase I inhibition, and disruption of microbial cellular processes. The 6-methoxy substituent is expected to modulate these activities and the pharmacokinetic properties of the molecule. The experimental protocols and hypothesized pathways outlined in this guide offer a comprehensive framework for elucidating the precise mechanism of action of this promising compound, thereby facilitating its potential development as a therapeutic agent.
References
- 1. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of substituted 2-trifluoromethylbenzimidazoles as uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, a compound of significant interest due to the unique electronic properties conferred by the methoxy and trifluoromethyl substituents. While direct and extensive research on this specific molecule is limited, this document extrapolates from the available data on analogous benzimidazole derivatives to provide a comprehensive overview of its probable biological activities, potential mechanisms of action, and the experimental methodologies crucial for its evaluation. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole framework.
Introduction
Benzimidazole derivatives have garnered substantial attention in the field of medicinal chemistry owing to their wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties. The structural similarity of the benzimidazole nucleus to endogenous purines allows these compounds to interact with a variety of biological targets. The introduction of a trifluoromethyl group at the 2-position and a methoxy group at the 6-position of the benzimidazole core is anticipated to significantly modulate the compound's physicochemical properties and biological activity. The electron-withdrawing nature of the trifluoromethyl group can enhance membrane permeability and metabolic stability, while the electron-donating methoxy group can influence receptor binding and pharmacokinetic profiles. This guide synthesizes the current understanding of the SAR of related benzimidazole compounds to elucidate the potential of this compound as a therapeutic agent.
Synthesis
The synthesis of this compound analogs generally follows established protocols for benzimidazole ring formation. A common and effective method is the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.
A plausible synthetic route for the title compound would involve the condensation of 4-methoxy-1,2-phenylenediamine with trifluoroacetic acid. This reaction is typically carried out under acidic conditions and often with heating to facilitate the cyclization and dehydration steps.
Structure-Activity Relationship (SAR) Analysis
Due to the absence of specific SAR studies on this compound, the following analysis is extrapolated from studies on structurally related benzimidazole derivatives.
Anticancer Activity
Benzimidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like mTOR.[1][2]
Table 1: Inferred Structure-Activity Relationship for Anticancer Activity
| Position of Substitution | Substituent | Inferred Effect on Anticancer Activity | Rationale/Reference |
| 2 | Trifluoromethyl (-CF3) | Potentially High Activity | The electron-withdrawing nature of the -CF3 group can enhance binding to biological targets and improve cell permeability.[3] |
| 6 | Methoxy (-OCH3) | Modulatory (Potentially Enhancing) | Electron-donating groups at the 6-position can influence activity, with methoxy groups sometimes showing favorable interactions.[4] |
| 1 (N-H) | Unsubstituted | Baseline activity. N-alkylation or N-arylation can significantly alter activity. | N-substitution can improve pharmacokinetic properties and introduce new interactions with target proteins. |
| 5 | Varied | The nature of the substituent at the 5-position is critical and can drastically alter activity. | Halogen or nitro groups at this position have been shown to impact cytotoxicity. |
Antimicrobial Activity
The antimicrobial potential of benzimidazoles is well-documented. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular structures.
Table 2: Inferred Structure-Activity Relationship for Antimicrobial Activity
| Position of Substitution | Substituent | Inferred Effect on Antimicrobial Activity | Rationale/Reference |
| 2 | Trifluoromethyl (-CF3) | Potentially High Activity | The lipophilicity and electron-withdrawing properties of the -CF3 group are often associated with enhanced antimicrobial effects.[5] |
| 6 | Methoxy (-OCH3) | Variable | The effect of a methoxy group at this position can be species-dependent. |
| 1 (N-H) | Unsubstituted | Activity may be present, but N-substitution can lead to more potent compounds. | N-substituted derivatives often exhibit improved antimicrobial profiles. |
| 5 | Varied | Substituents at the 5-position, particularly halogens, have been shown to confer potent antibacterial and antifungal activity.[6] |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related benzimidazole compounds, this compound could potentially exert its biological effects through the following pathways:
-
Inhibition of Tubulin Polymerization: Many benzimidazole derivatives, acting as microtubule-targeting agents, disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.[2][7] The 2-trifluoromethylphenyl moiety in some benzimidazoles has been shown to be a key pharmacophore for this activity.
References
- 1. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles and analyzes publicly available research on benzimidazole derivatives structurally related to 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole to infer its potential therapeutic targets. As of the latest literature review, no direct studies on this specific compound have been identified. Therefore, the information presented herein is based on scientific extrapolation and should be considered hypothetical until validated by direct experimental evidence.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific substitutions on the benzimidazole ring system critically influence the pharmacological profile. This guide focuses on the potential therapeutic targets of this compound, a molecule combining a methoxy group at the 6-position and a trifluoromethyl group at the 2-position. While direct experimental data for this compound is not available, analysis of structurally similar benzimidazole derivatives allows for the formulation of strong hypotheses regarding its potential mechanisms of action and therapeutic applications, primarily in oncology and infectious diseases.
Potential Therapeutic Targets in Oncology
The substitution pattern of this compound suggests several potential avenues for anticancer activity. The trifluoromethyl group at the C2 position is a common feature in many biologically active benzimidazoles, while the methoxy group at the 6-position has also been associated with potent antiproliferative effects.
1. Topoisomerase I Inhibition:
Certain bisbenzimidazole derivatives have been identified as potent inhibitors of human Topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription.[1][2] These compounds are thought to bind to the DNA minor groove and stabilize the Topoisomerase I-DNA cleavage complex, leading to replication fork collapse and apoptosis. The planar benzimidazole core is critical for DNA intercalation and minor groove binding.
2. Receptor Tyrosine Kinase (RTK) Inhibition (EGFR/VEGFR2):
The 2-(trifluoromethyl)benzimidazole scaffold has been explored for its ability to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] These receptors are key regulators of cell proliferation, survival, and angiogenesis in cancer. Inhibition of both pathways can lead to a synergistic antitumor effect. Molecular docking studies of related compounds suggest that the benzimidazole core interacts with key amino acid residues in the ATP-binding pocket of these kinases.
3. Induction of Ferroptosis:
A novel anticancer mechanism for 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis, a form of iron-dependent programmed cell death.[4] One such derivative, FA-S, was found to inhibit the cystine/glutamate antiporter (system Xc⁻), leading to glutathione depletion and the accumulation of lipid reactive oxygen species, ultimately triggering ferroptosis.[4]
4. Tubulin Polymerization Inhibition:
Benzimidazole derivatives have long been known to interfere with microtubule dynamics. While some act as microtubule-destabilizing agents (e.g., colchicine-binding site inhibitors), others can promote tubulin polymerization. The specific effect is highly dependent on the substitution pattern.
5. Apoptosis Induction via Caspase Activation:
Several benzimidazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.[5] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies on related compounds have demonstrated cell cycle arrest, often at the G1 or G2/M phase, preceding the onset of apoptosis.[2][5][6]
| Compound Class | Target | Assay | Cell Line | Activity (IC50/GI50) | Reference |
| 2-(Trifluoromethyl)benzimidazoles | EGFR/VEGFR2 | Cytotoxicity (MTT) | MCF-7 | 0.51 µM (for compound 7d) | [3] |
| 2-(Trifluoromethyl)benzimidazole (FA16) | System Xc⁻ (Ferroptosis) | Ferroptosis Induction | HepG2 | Single-digit µM | [4] |
| Bisbenzimidazoles (e.g., 12b) | Topoisomerase I | DNA Relaxation | - | 16 µM | [1][2] |
| Bisbenzimidazoles (e.g., 11a, 12a, 12b) | Antiproliferative | Growth Inhibition | NCI 60 Cell Panel | 0.16 - 3.6 µM | [1][2] |
| Methoxy-substituted N-benzimidazoles | Antiproliferative | Cytotoxicity | MCF-7 | 3.1 µM | [7][8] |
| Benzimidazole Derivatives | Apoptosis (Caspase-3) | Caspase Activity | HepG2 | Significant increase | [5] |
Potential Therapeutic Targets in Infectious Diseases
Benzimidazole derivatives are well-established as broad-spectrum antimicrobial and anthelmintic agents.
1. Dihydrofolate Reductase (DHFR) Inhibition:
In bacteria, DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for nucleotide synthesis. The benzimidazole scaffold can act as a dihydrofolate mimic, inhibiting the enzyme and leading to bacterial cell death. Molecular docking studies have shown that N-alkylated 2-phenylbenzimidazoles can bind to the active site of Staphylococcus aureus DHFR.[9]
2. FtsZ Protein Inhibition:
Filamenting temperature-sensitive protein Z (FtsZ) is a key bacterial cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division.[10] Inhibition of FtsZ polymerization prevents cytokinesis and leads to filamentation and eventual cell death, making it an attractive target for novel antibiotics.
| Compound Class | Target | Organism | Activity (MIC) | Reference |
| N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Antifungal | C. albicans | 256 µg/mL | [6][9] |
| N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Antifungal | A. niger | 64 µg/mL | [6][9] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Antibacterial | S. aureus (MRSA) | < 1 µg/mL | [10] |
Potential Therapeutic Targets in Neurological Disorders
While less common than their anticancer and antimicrobial applications, some benzimidazole derivatives have shown promise in the context of neurodegenerative diseases.
1. Monoamine Oxidase-B (MAO-B) Inhibition:
MAO-B is an enzyme involved in the degradation of neurotransmitters, particularly dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease. Benzimidazole arylhydrazones have been identified as inhibitors of human MAO-B, also exhibiting neuroprotective effects in models of oxidative stress.[11]
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for structurally related benzimidazole derivatives. These would need to be adapted and optimized for the specific evaluation of this compound.
1. Topoisomerase I DNA Relaxation Assay
-
Objective: To determine if the compound inhibits the ability of human Topoisomerase I to relax supercoiled DNA.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol), test compound, and a known inhibitor (e.g., Camptothecin).
-
Procedure:
-
The reaction mixture containing supercoiled DNA and reaction buffer is pre-incubated with varying concentrations of the test compound for 10 minutes at 37°C.
-
The reaction is initiated by the addition of human Topoisomerase I.
-
The mixture is incubated for 30 minutes at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., containing SDS and bromophenol blue).
-
The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by electrophoresis on a 1% agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the enzyme-only control.
-
2. In Vitro Antiproliferative MTT Assay
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, HepG2, A549), cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]
-
3. Bacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton broth, 96-well microtiter plates, and a standard antibiotic (e.g., Ciprofloxacin).
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in Mueller-Hinton broth in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Diagram 1: Potential Anticancer Mechanisms of Action
Hypothesized anticancer targets and outcomes.
Diagram 2: Experimental Workflow for Target Validation
A logical workflow for validating potential targets.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In Silico Modeling of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole Interactions: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific experimental data and in silico modeling studies for 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole. This guide, therefore, presents a comprehensive and technically detailed hypothetical framework based on established methodologies and data for structurally related benzimidazole derivatives. The primary objective is to provide researchers, scientists, and drug development professionals with a robust workflow for investigating the interactions of this compound with a likely biological target.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The 2-(trifluoromethyl)-1H-benzo[d]imidazole scaffold is of particular interest due to the influence of the trifluoromethyl group on the compound's metabolic stability and binding affinity. This guide focuses on a representative member of this class, this compound, and outlines a comprehensive in silico approach to elucidate its potential mechanism of action and binding interactions with a relevant protein target.
Based on recurring findings for similar benzimidazole derivatives, this guide will consider the Filamenting temperature-sensitive mutant Z (FtsZ) protein as a primary hypothetical target. FtsZ is a crucial bacterial cell division protein and a validated target for novel antimicrobial agents.[3][4] The in silico modeling workflow will encompass molecular docking to predict binding modes, molecular dynamics simulations to assess complex stability, and binding free energy calculations to estimate binding affinity. Furthermore, this guide will detail a relevant experimental protocol for the validation of in silico findings.
Postulated Biological Target: FtsZ Protein
FtsZ is a prokaryotic homolog of eukaryotic tubulin that polymerizes to form the Z-ring at the site of cell division. The Z-ring provides the contractile force necessary for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. Several benzimidazole-containing compounds have been identified as inhibitors of FtsZ, making it a plausible target for this compound.[3][4]
In Silico Modeling Workflow
The in silico investigation of the interaction between this compound and FtsZ can be structured into a multi-step computational workflow.
References
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Methoxy-Substituted Benzimidazoles: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2][3] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile substitutions, leading to a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] The introduction of methoxy (-OCH3) groups to the benzimidazole core or its substituents has emerged as a particularly fruitful strategy in drug discovery. The electron-donating nature of the methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its biological efficacy and pharmacokinetic profile.[4][7]
This technical guide provides an in-depth overview of the discovery and synthesis of novel methoxy-substituted benzimidazoles. It details key synthetic protocols, summarizes critical quantitative data, and visualizes essential experimental and biological pathways to serve as a comprehensive resource for professionals in the field.
Core Synthetic Methodologies
The synthesis of the benzimidazole core primarily relies on the condensation reaction between an o-phenylenediamine and a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[8] Variations in catalysts, reaction conditions, and energy sources have led to the development of numerous efficient protocols.[8]
Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
A foundational and versatile method for preparing 2-substituted benzimidazoles involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[8]
General Experimental Protocol:
-
In a round-bottom flask, combine the o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[8]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[8]
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a basic solution (e.g., 10% NaOH) to neutralize the acid.[8][9]
-
Stir the mixture until a precipitate forms.[8]
-
Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent.[8][9]
Condensation with Aldehydes followed by Oxidation
The reaction of o-phenylenediamines with aldehydes is another prevalent method. This reaction typically proceeds through a Schiff base intermediate, which then undergoes an oxidative cyclization to form the benzimidazole ring.[8] Various oxidizing agents, such as hydrogen peroxide (H2O2) in the presence of an acid, can be employed.[10]
Specific Protocol for 5-Methoxy-1H-benzo[d]imidazole: A specific synthesis involves treating 4-methoxybenzene-1,2-diamine with carbon disulfide in the presence of potassium hydroxide in methanol.[11]
-
A mixture of 4-methoxybenzene-1-2-diamine (10.00 mmol), carbon disulfide (10.00 mmol), and potassium hydroxide (10.00 mmol) is refluxed in methanol (10 mL) for 8 hours at 70 °C.[11]
-
The resulting product, 5-Methoxy-1H-benzo[d]imidazole-2-thiol, can be further modified. For instance, subsequent reaction with methyl iodide and potassium carbonate in dimethylformamide (DMF) yields 5-methoxy-1-methyl-2-(methylthio)-1H-benzo[d]imidazole.[11]
Modern Synthetic Approaches
To enhance reaction efficiency and reduce reaction times, modern techniques like microwave and ultrasound assistance have been successfully applied to benzimidazole synthesis.[8]
-
Microwave-Assisted Synthesis: In a microwave-safe vessel, the o-phenylenediamine, carboxylic acid or aldehyde, and any catalyst are combined. The vessel is sealed and irradiated in a microwave reactor for a short duration (typically 1-15 minutes).[8]
-
Ultrasound-Assisted Synthesis: The reactants are mixed in a flask and placed in an ultrasonic bath. Sonication provides the energy to drive the reaction to completion, often at lower temperatures than conventional heating.[8]
Data Presentation: Synthesized Methoxy-Substituted Benzimidazoles
The following tables summarize quantitative data for a selection of novel methoxy-substituted benzimidazole derivatives reported in recent literature.
Table 1: Synthesis of Methoxy-Substituted Benzimidazole Derivatives
| Compound ID | Starting Materials | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |
| 2b | 4-methoxybenzene-1-2-diamine, Carbon disulfide | KOH, Methanol, Reflux 8h at 70°C | 71% | 190-192 | [11] |
| 3b | 5-methoxy-1H-benzo[d]imidazole-2-thiol (2b), Methyl iodide | K2CO3, DMF, Room temp, 6h | 71% | 209-211 | [11] |
| 4b | 5-methoxy-1-methyl-2-(methylthio)-1H-benzo[d]imidazole (3b), 1-methyl piperazine | Dry ethanol, 80°C, 12h | 70% | 173-175 | [11] |
Table 2: Biological Activity of Methoxy-Substituted Benzimidazole Derivatives
| Compound ID | Biological Activity | Target Cell Line / Strain | IC50 / MIC (µM) | Notes | Reference |
| 10 | Antiproliferative | HCT 116, MCF-7, HEK 293 | 2.2 - 4.4 µM | 2-hydroxy-4-methoxy-substituted derivative. | [12] |
| 11 | Antiproliferative | HCT 116, MCF-7, HEK 293 | 1.2 - 5.3 µM | 2-hydroxy-substituted derivative. | [12][13][14][15] |
| 12 | Antiproliferative | MCF-7 | 3.1 µM | 2-hydroxy-4-methoxy-substituted derivative with selective activity. | [12][14][15][16] |
| 36 | Antiproliferative | MCF-7 | 4.8 µM | 3,4,5-trihydroxy-substituted derivative with selective activity. | [12] |
| 8 | Antibacterial | E. faecalis | 8 µM | Derivative with two hydroxy and one methoxy group. | [12][13][14][15] |
| 5a | Anticancer (EGFR Inh.) | HepG-2 | 0.086 µM | Benzimidazole-triazole hybrid. | [7] |
| 6g | Anticancer | Various | 0.131 - 8.37 µM | Arylidene derivative with 4-hydroxy, 3-methoxy groups. | [7] |
| 17 | Anticancer (mTOR Inh.) | MGC-803 | 1.02 µM | Sulfonamide derivative with 3,4,5-trimethoxy group. | [3] |
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex workflows and biological relationships.
Caption: General Synthesis Workflow for 2-Substituted Benzimidazoles.
Caption: Simplified p53-Mediated Apoptosis Pathway.
Biological Activities and Mechanisms of Action
Methoxy-substituted benzimidazoles exhibit a remarkable range of biological activities, with anticancer properties being among the most extensively studied.
-
Anticancer Activity: The position and number of methoxy groups can significantly influence antiproliferative activity. For example, 4,5-dimethoxy substitution has been shown to enhance the effectiveness of some benzimidazole derivatives.[4] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell survival and proliferation. Some derivatives have been identified as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, as well as topoisomerase II.[7] Furthermore, certain benzimidazoles can induce apoptosis by activating the p53 tumor suppressor protein.[4][17] The p53 pathway is a critical regulator of the cell cycle and apoptosis, and its activation can lead to cell cycle arrest and programmed cell death in cancer cells.[4][17]
-
Antimicrobial Activity: Several methoxy-substituted benzimidazoles have demonstrated significant antibacterial and antifungal properties.[5][12][18] For instance, a derivative featuring two hydroxy groups and one methoxy group showed potent activity against the Gram-positive bacterium Enterococcus faecalis.[12][13][14][15] The presence of a methoxy group can modulate the compound's ability to penetrate bacterial or fungal cell walls and interact with essential enzymes or cellular processes.[18]
-
Antioxidant Activity: The inclusion of methoxy and hydroxy groups on the benzimidazole scaffold can enhance antioxidant activity.[12] These functional groups can donate hydrogen atoms or electrons to stabilize free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases, including cancer.[12]
Conclusion
The strategic incorporation of methoxy substituents into the benzimidazole framework represents a highly effective approach in modern drug discovery. This modification has yielded novel compounds with potent and selective biological activities, particularly in the realms of oncology and infectious diseases. The synthetic versatility of the benzimidazole core, coupled with an increasing understanding of its structure-activity relationships, ensures that this privileged scaffold will continue to be a source of promising new therapeutic agents. The detailed protocols, quantitative data, and pathway visualizations provided in this guide aim to facilitate further research and development in this exciting and impactful area of medicinal chemistry.
References
- 1. nveo.org [nveo.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides FULIR [fulir.irb.hr]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 18. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for the compound 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain for this specific compound, this guide presents predicted data based on the analysis of structurally related benzimidazole derivatives. Detailed experimental protocols for the acquisition of such spectroscopic data are also provided, alongside a logical workflow for the structural elucidation of synthesized compounds.
Introduction
Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The unique electronic and structural properties of the benzimidazole scaffold allow for diverse interactions with biological targets. The introduction of a methoxy group at the 6-position and a trifluoromethyl group at the 2-position of the benzimidazole core is expected to significantly influence the molecule's lipophilicity, metabolic stability, and target binding affinity. Accurate spectroscopic characterization is paramount for the confirmation of its chemical structure and purity, which are critical prerequisites for any further biological evaluation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for analogous compounds, including other substituted 2-(trifluoromethyl)benzimidazoles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 13.5 - 14.5 | br s | 1H | N-H |
| ~ 7.5 - 7.6 | d | 1H | H-4 |
| ~ 7.1 - 7.2 | d | 1H | H-7 |
| ~ 6.9 - 7.0 | dd | 1H | H-5 |
| ~ 3.8 - 3.9 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156 - 158 | C-6 |
| ~ 145 - 148 (q) | C-2 |
| ~ 135 - 140 | C-7a |
| ~ 130 - 135 | C-3a |
| ~ 115 - 125 (q) | -CF₃ |
| ~ 115 - 120 | C-5 |
| ~ 110 - 115 | C-4 |
| ~ 95 - 105 | C-7 |
| ~ 55 - 56 | -OCH₃ |
Solvent: DMSO-d₆; (q) denotes a quartet due to coupling with ¹⁹F.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Broad | N-H stretch |
| 2850 - 3000 | Medium | C-H stretch (aromatic and methyl) |
| ~ 1620 | Medium | C=N stretch |
| ~ 1480 | Strong | C=C stretch (aromatic) |
| 1100 - 1300 | Strong | C-F stretch (trifluoromethyl) |
| 1000 - 1100 | Strong | C-O stretch (methoxy) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 216 | [M]⁺ (Molecular Ion) |
| 197 | [M - F]⁺ |
| 187 | [M - CHO]⁺ |
| 147 | [M - CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
3.1. Synthesis
A common method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazoles involves the condensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid.[1]
-
Reaction: 4-Methoxy-1,2-phenylenediamine (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol.
-
Reagent Addition: Trifluoroacetic acid (1.1 to 1.5 equivalents) is added dropwise to the solution.
-
Cyclization: The reaction mixture is heated to reflux for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a base, such as sodium bicarbonate solution, which typically results in the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: The purified compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, at a concentration of approximately 5-10 mg/mL. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹⁹F NMR: For ¹⁹F NMR, the same sample can be used. The spectrum is recorded on a spectrometer equipped with a fluorine probe, and chemical shifts are referenced to an external standard, such as CFCl₃.
3.3. Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.
3.4. Mass Spectrometry (MS)
Mass spectral data can be obtained using various ionization techniques.
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph, and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This technique is particularly useful for confirming the molecular weight via the observation of the protonated molecule [M+H]⁺.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
References
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of both a methoxy and a trifluoromethyl group on the benzimidazole scaffold imparts unique physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of the resulting drug candidates. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this important pharmaceutical intermediate. Detailed experimental protocols, spectral data of analogous compounds, and visualizations of synthetic and biological pathways are presented to facilitate its use in drug discovery and development.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The benzimidazole core is structurally analogous to purine, allowing it to interact with various biological targets. The introduction of a trifluoromethyl group at the 2-position can enhance metabolic stability and receptor binding affinity, while a methoxy group at the 6-position can modulate the electronic properties and solubility of the molecule. Consequently, this compound is a valuable intermediate for the synthesis of novel therapeutic agents.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be extrapolated from closely related benzimidazole derivatives.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-(Trifluoromethyl)-1H-benzimidazole | 6-Methoxy-2-methyl-1H-benzimidazole |
| Molecular Formula | C9H7F3N2O | C8H5F3N2 | C9H10N2O |
| Molecular Weight | 216.16 g/mol | 186.13 g/mol | 162.19 g/mol |
| Melting Point | Data not available | 211-213 °C | 153-155 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | Soluble in methanol. | Data not available |
| pKa | Data not available | Data not available | Data not available |
Synthesis
A common and effective method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Phillips cyclocondensation reaction . This reaction involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid.
General Experimental Protocol: Phillips Cyclocondensation
The synthesis of this compound can be achieved by reacting 4-methoxy-1,2-phenylenediamine with trifluoroacetic acid, typically in the presence of a strong acid catalyst like hydrochloric acid, and heating the mixture.
dot
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine in an excess of 4M hydrochloric acid.
-
Addition of Reagent: To the stirred solution, add an equimolar amount of trifluoroacetic acid.
-
Reaction: Heat the reaction mixture to reflux for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a base, such as concentrated ammonium hydroxide, until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Spectral Data (Analogous Compounds)
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | N-H |
| ~7.5-7.7 | m | 2H | Ar-H |
| ~7.1-7.3 | m | 1H | Ar-H |
| ~3.8 | s | 3H | OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-OCH₃ |
| ~145 | C=N (quartet, J ≈ 35-40 Hz) |
| ~135-140 | Quaternary Ar-C |
| ~115-125 | Quaternary Ar-C |
| ~120 (q, J ≈ 270 Hz) | CF₃ |
| ~100-115 | Ar-CH |
| ~55 | OCH₃ |
Table 4: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Expected Features |
| IR (KBr, cm⁻¹) | 3300-2500 (N-H, broad), 1620 (C=N), 1250 (C-O), 1100-1200 (C-F) |
| Mass Spectrometry (EI) | M⁺ at m/z 216, fragmentation patterns showing loss of CF₃, HCN. |
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are known to interact with a multitude of biological targets, leading to a wide array of pharmacological effects. The specific biological activity of this compound would need to be determined through in vitro and in vivo studies. However, based on the activities of structurally similar compounds, it could be investigated for the following potential applications.
-
Anticancer Activity: Many benzimidazole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival. A potential mechanism could involve the inhibition of protein kinases.
-
Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial agents. The mechanism of action often involves the disruption of microbial cellular processes.
-
Antiviral Activity: Certain benzimidazoles have shown efficacy against a range of viruses by inhibiting viral replication.
dot
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Application as a Pharmaceutical Intermediate
This compound serves as a versatile starting material for the synthesis of more complex drug molecules. The N-H group of the imidazole ring can be readily functionalized, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.
dot
Caption: Workflow for the utilization of the intermediate in API synthesis.
Conclusion
This compound is a pharmaceutical intermediate with significant potential in drug discovery. Its synthesis is achievable through established methods like the Phillips cyclocondensation. While specific experimental data for this compound is limited, its structural features suggest that it is a promising scaffold for the development of new therapeutic agents targeting a range of diseases. This guide provides a foundational understanding for researchers to synthesize, characterize, and utilize this valuable intermediate in their drug development endeavors. Further research is warranted to fully elucidate its physicochemical properties and pharmacological profile.
A Deep Dive into the Biological Versatility of Substituted Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic molecule composed of fused benzene and imidazole rings, represents a privileged structure in the field of medicinal chemistry.[1][2] Its structural resemblance to natural purine nucleosides enables it to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] This inherent versatility has established substituted benzimidazoles as a focal point of intensive research, culminating in the development of numerous compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6]
This technical guide provides a comprehensive overview of the diverse biological activities of substituted benzimidazoles. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate future research and development endeavors.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Substituted benzimidazoles have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth.[7][8] Their effectiveness stems from their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. Several benzimidazole-based drugs, such as bendamustine, veliparib, and glasdegib, have received approval for cancer treatment.[7]
The anticancer mechanisms of these compounds are diverse and include the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), and the inhibition of key signaling pathways and enzymes like topoisomerase.[7][8][9]
Key Anticancer Mechanisms of Substituted Benzimidazoles:
-
Microtubule Disruption: A number of benzimidazole derivatives, including repurposed anthelmintic drugs like albendazole and mebendazole, exert their anticancer effects by binding to tubulin and inhibiting microtubule polymerization.[7] This disruption of the cytoskeleton leads to mitotic arrest and ultimately apoptosis.
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes for DNA replication and transcription. Certain benzimidazole-oxadiazole derivatives have shown potent inhibitory activity against topoisomerase II, with IC50 values in the sub-micromolar range against cancer cell lines like HeLa.[7]
-
Kinase Inhibition: Many signaling pathways that are hyperactive in cancer are driven by kinases. Substituted benzimidazoles have been developed as inhibitors of various kinases, including EGFR/HER2, which are important targets in cancers such as cervical carcinoma.[10]
-
Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as inhibitors of epigenetic targets, such as histone deacetylases (HDACs).[9] HDAC inhibitors can alter chromatin structure, leading to changes in gene expression that can suppress tumor growth.[9]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected substituted benzimidazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 26 (benzimidazole-oxadiazole derivative) | HeLa | 0.224 ± 0.011 | [7] |
| Compound 27 (benzimidazole-oxadiazole derivative) | HeLa | 0.205 ± 0.010 | [7] |
| Compound 18a | MCF7 | 0.0390 | [11] |
| Compound 9a (benzimidazole-5-carboxylic acid derivative) | K562, CEM | 3 | [11] |
| Benzimidazole derivatives 12-15 | HeLa (HER2 inhibition) | 0.19 - 0.31 | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[11]
Signaling Pathway Visualization
Below is a diagram representing a simplified signaling pathway for a benzimidazole derivative acting as a kinase inhibitor.
Caption: Simplified pathway of a substituted benzimidazole inhibiting a receptor tyrosine kinase.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[12][13] Substituted benzimidazoles have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[2][12] Their structural similarity to purines allows them to interfere with essential microbial processes.[12][14]
The mechanism of antimicrobial action often involves the inhibition of microbial nucleic acid and protein synthesis.[14] For fungi, some benzimidazole compounds inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 67b | Bacillus cereus | 32 | [15] |
| Compound 67b | Staphylococcus aureus | 32 | [15] |
| Compound 67b | Escherichia coli | 64 | [15] |
| Compound 67b | Pseudomonas aeruginosa | 64 | [15] |
| Compound 3a | Pseudomonas aeruginosa | 6.25 | [5] |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | Staphylococcus aureus | 0.39 - 0.78 | [5] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The benzimidazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for screening the antimicrobial activity of substituted benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 10. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
The Trifluoromethyl Group's Influence on the Electronic Landscape of Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into the benzimidazole scaffold has become a cornerstone of modern medicinal chemistry. This technical guide delves into the fundamental electronic properties imparted by this unique substituent, providing a comprehensive overview for researchers and drug development professionals. By understanding and harnessing these electronic effects, scientists can rationally design benzimidazole-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
Core Electronic Properties of the Trifluoromethyl Group in Benzimidazoles
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that profoundly alters the electronic distribution within the benzimidazole ring system. This influence stems from the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I). The C-F bonds are highly polarized, drawing electron density away from the carbon atom of the CF₃ group and, consequently, from the attached benzimidazole ring.
This electron-withdrawing nature has several key consequences for the physicochemical properties of trifluoromethylated benzimidazoles:
-
Acidity and Basicity (pKa): The electron-withdrawing CF₃ group stabilizes the conjugate base of the benzimidazole, thereby increasing its acidity (lowering the pKa of the N-H proton). Conversely, it decreases the basicity of the imine-type nitrogen by reducing its ability to accept a proton.
-
Dipole Moment: The strong C-F bond dipoles contribute significantly to the overall molecular dipole moment. The magnitude and direction of the net dipole moment are influenced by the position of the CF₃ group on the benzimidazole ring.
-
Reactivity: The electron-deficient nature of the trifluoromethylated benzimidazole ring can influence its reactivity in chemical syntheses and its interactions with biological targets.
-
Biological Activity: The electronic modifications introduced by the CF₃ group can lead to improved binding affinity with biological receptors, enhanced metabolic stability, and increased lipophilicity, all of which are critical for drug efficacy.
Quantitative Electronic Parameters
To facilitate a comparative analysis, the following table summarizes key quantitative electronic parameters associated with the trifluoromethyl group in the context of aromatic systems like benzimidazole.
| Parameter | Value | Remarks |
| Hammett Substituent Constant (σ) | ||
| σ_meta_ | 0.43 | Indicates a strong electron-withdrawing effect through induction when the CF₃ group is at the meta position of a benzoic acid system. |
| σ_para_ | 0.54 | Reflects a very strong electron-withdrawing effect when the CF₃ group is at the para position of a benzoic acid system, influenced by both inductive and resonance effects. |
| pKa | 10.70 (Predicted) | This predicted pKa is for 1H-Benzimidazole, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-. The pKa of the parent 2-trifluoromethyl-1H-benzimidazole is expected to be lower than that of unsubstituted benzimidazole (pKa ≈ 5.5).[1] |
| Dipole Moment (μ) | Not Experimentally Determined | An experimental value for 2-trifluoromethyl-1H-benzimidazole in solution is not readily available in the literature. However, it is expected to have a significant dipole moment due to the CF₃ group. |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the electronic properties of novel trifluoromethylated benzimidazoles. Below are summaries of key experimental protocols.
Synthesis of 2-(Trifluoromethyl)-1H-benzimidazoles (Phillips Cyclocondensation)
This is a common and effective method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazoles.[2]
Materials:
-
Substituted 1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4M Hydrochloric acid (HCl)
Procedure:
-
A mixture of the substituted 1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 equivalents) is prepared.
-
4M HCl is added to the mixture.
-
The reaction mixture is heated at reflux for a specified time (e.g., 4 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully neutralized with an aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of pKa by Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for determining the pKa values of ionizable compounds.[3][4][5][6][7]
Apparatus:
-
Capillary electrophoresis system with a diode array detector (DAD)
-
Fused-silica capillary
Procedure:
-
Buffer Preparation: A series of background electrolytes (buffers) with different pH values are prepared. The ionic strength of the buffers is kept constant.
-
Sample Preparation: A stock solution of the trifluoromethylated benzimidazole is prepared in a suitable solvent (e.g., methanol) and then diluted with the running buffer.
-
Electrophoresis:
-
The capillary is conditioned by flushing with 0.1M NaOH, followed by deionized water, and then the running buffer.
-
The sample is injected into the capillary hydrodynamically or electrokinetically.
-
A voltage is applied across the capillary, and the analyte migrates according to its charge-to-size ratio.
-
The migration time of the analyte is recorded at each pH.
-
-
Data Analysis:
-
The effective electrophoretic mobility (μ_eff_) of the benzimidazole derivative is calculated at each pH.
-
A plot of μ_eff_ versus pH is generated, which typically results in a sigmoidal curve.
-
The pKa value corresponds to the pH at the inflection point of the sigmoid curve.
-
Measurement of Dipole Moment in Solution
The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of solutions of varying concentrations.
Apparatus:
-
Dielectric constant meter (e.g., a heterodyne-beat frequency apparatus)
-
Pycnometer for density measurements
-
Refractometer for refractive index measurements
-
Thermostatic bath
Procedure:
-
Solution Preparation: A series of solutions of the trifluoromethylated benzimidazole in a non-polar solvent (e.g., benzene or dioxane) are prepared at different mole fractions.
-
Dielectric Constant Measurement: The capacitance of the pure solvent and each solution is measured using the dielectric constant meter at a constant temperature. The dielectric constant (ε) is then calculated.
-
Density Measurement: The density (ρ) of the pure solvent and each solution is measured using a pycnometer at the same constant temperature.
-
Refractive Index Measurement: The refractive index (n) of the pure solvent and each solution is measured using a refractometer.
-
Data Analysis (Guggenheim's Method):
-
The molar polarization (P) is calculated for each solution.
-
The dipole moment (μ) is determined from the slope of a plot of the molar polarization against the mole fraction of the solute.
-
Computational Analysis using Density Functional Theory (DFT)
Computational chemistry, particularly DFT, is a valuable tool for predicting and understanding the electronic properties of molecules.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Structure Optimization: The 3D structure of the trifluoromethylated benzimidazole is built and its geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311G(d,p) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it is a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Various electronic properties can then be calculated from the optimized structure, including:
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule, identifying electron-rich and electron-deficient regions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Dipole Moment: The software calculates the magnitude and vector of the molecular dipole moment.
-
Mulliken or Natural Bond Orbital (NBO) Charges: These methods partition the electron density to assign partial charges to each atom, providing a quantitative measure of the inductive effect.
-
Visualizations
The following diagrams illustrate key concepts related to the electronic properties and mechanism of action of trifluoromethylated benzimidazoles.
Caption: Synthesis of 2-(Trifluoromethyl)benzimidazole.
Caption: Ferroptosis induction by trifluoromethyl benzimidazoles.
References
- 1. A dipole moment study of the electrical effect of the trifluoromethyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 2-Trifluoromethyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. chimia.ch [chimia.ch]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
Methodological & Application
Synthesis Protocol for 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, a fluorinated benzimidazole derivative of interest in medicinal chemistry and drug discovery. The protocol is based on the well-established Phillips cyclocondensation reaction, a common and effective method for the synthesis of benzimidazole scaffolds.
Overview and Application Notes
Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties. The introduction of a trifluoromethyl group at the 2-position and a methoxy group at the 6-position of the benzimidazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.
This protocol details the synthesis of this compound through the condensation of 4-methoxy-1,2-phenylenediamine with trifluoroacetic acid. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Experimental Protocol
This section outlines the detailed methodology for the synthesis of this compound.
Materials:
-
4-Methoxy-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 4M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Water (deionized)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxy-1,2-phenylenediamine (1.0 eq) and 4M hydrochloric acid (a suitable volume to dissolve the diamine).
-
Addition of Trifluoroacetic Acid: To the stirred solution, add trifluoroacetic acid (1.1 eq) dropwise at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are anticipated values based on similar reactions, and actual results may vary.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
| Melting Point | 180-190 °C (estimated) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5 (s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 157, 145 (q, J=37 Hz), 135, 130, 120 (q, J=268 Hz), 115, 110, 100, 55 |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₉H₇F₃N₂O: 217.05; found: 217.06 |
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the synthesis process.
Caption: Synthesis workflow for this compound.
Caption: Logical relationship of the synthesis and characterization process.
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The application of microwave irradiation in organic synthesis has emerged as a transformative technique, offering significant advantages over conventional heating methods.[1][2] This is particularly evident in the synthesis of heterocyclic compounds like benzimidazoles, which are pivotal scaffolds in medicinal chemistry due to their broad spectrum of biological activities.[3][4] Microwave-assisted synthesis consistently provides benefits such as dramatically reduced reaction times, increased product yields, and often results in cleaner reactions with simpler work-up procedures.[1][5] These protocols are designed to be environmentally benign, aligning with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[2][6]
Core Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Rates: Reactions that typically take hours to complete using conventional reflux can often be accomplished in a matter of minutes.[7][8]
-
High Yields: Microwave synthesis frequently leads to higher percentage yields of the desired benzimidazole derivatives.[9][10]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to heating an entire oil bath or furnace.[2]
-
Enhanced Purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner product profiles.[2]
-
Environmentally Friendly: Shorter reaction times and the potential for solvent-free reactions contribute to greener synthetic routes.[11]
Comparative Data of Synthetic Protocols
The following table summarizes the quantitative data from various microwave-assisted methods for synthesizing benzimidazole derivatives, showcasing the efficiency and versatility of this technology.
| Protocol | Starting Materials | Catalyst/Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 4,5-dichloro-1,2-phenylenediamine, Iminoester hydrochlorides | Dry Methanol | 300 | 10 | Good | [12] |
| 2 | o-phenylenediamine, Aromatic aldehydes | DDQ / Acetonitrile | Optimized | 2-5 | 85-96 | [9] |
| 3 | N-phenyl-o-phenylenediamine, Aromatic/Alkyl aldehydes | Er(OTf)₃ (1 mol%) / Solvent-free | - (Temp: 60°C) | 5-10 | 86-99 | [7] |
| 4 | o-phenylenediamine, Carboxylic acids | HCl (4M, 2 drops) / Solvent-free | 450 (50% power) | 1.5-4 | 80-95 | [8][10] |
| 5 | o-phenylenediamine, Aromatic aldehydes | Catalyst-free / Solvent-free | 400 (50% power) | 5-10 | High | [13] |
| 6 | o-phenylenediamine, Aromatic aldehydes | Sodium hypophosphite / - | - | - | High | [14] |
| 7 | 1,2-phenylenediamine dihydrochloride, Esters | Ethylene Glycol | - | - | ~100 | [15][16] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes using DDQ as an Oxidant
This protocol details the condensation reaction between an o-phenylenediamine and various aldehydes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant under microwave irradiation.[9]
Materials:
-
o-phenylenediamine (1 mmol, 0.11 g)
-
Aromatic aldehyde (1.0 mmol)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.6 mmol, 0.14 g)
-
Acetonitrile (minimum amount)
Procedure:
-
In an open Erlenmeyer flask, prepare a solution of o-phenylenediamine (1 mmol) and the desired aldehyde (1.0 mmol) in a minimal amount of acetonitrile.
-
Add DDQ (60 mol %) to the mixture.
-
Place the flask in a microwave oven and irradiate. The optimal power level should be determined for the specific instrument, but reactions are typically complete within 2-5 minutes.[9]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified through standard work-up procedures, such as extraction and recrystallization.[9]
Protocol 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles using a Lewis Acid Catalyst
This method describes a highly efficient and environmentally friendly, solvent-free synthesis of 1,2-disubstituted benzimidazoles catalyzed by Erbium (III) triflate under microwave irradiation.[7]
Materials:
-
N-phenyl-o-phenylenediamine (1 mmol)
-
Aryl or alkyl aldehyde (1 mmol)
-
Erbium triflate (Er(OTf)₃) (1 mol %)
Procedure:
-
In a 3 mL glass vial, combine N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol %).
-
Add the corresponding aldehyde (1 mmol) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a fixed temperature of 60°C.[7]
-
Monitor the reaction by TLC and/or GC/MS analysis.
-
After completion, the crude product can be purified. A simple work-up may involve adding water and extracting the product with a suitable organic solvent like ethyl acetate.[6][7]
Protocol 3: Catalyst and Solvent-Free Synthesis of 2-Aryl-(1H)-Benzimidazoles
This protocol outlines a simple and green one-pot synthesis of 2-aryl benzimidazoles by the direct condensation of o-phenylenediamine and aromatic aldehydes under microwave irradiation without any catalyst or solvent.[13]
Materials:
-
o-phenylenediamine (3 mmol, 0.324 g)
-
Aromatic aldehyde (4.5 mmol)
Procedure:
-
Thoroughly grind a mixture of o-phenylenediamine (3 mmol) and the aromatic aldehyde (4.5 mmol) in a mortar with a pestle at room temperature.
-
Transfer the ground mixture to a small beaker or test tube.
-
Irradiate the mixture in a domestic microwave oven at 50% power (e.g., 400W for an 800W oven) for a total of 5-10 minutes. It may be beneficial to apply irradiation in short intervals.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the crude product with water and recrystallize from a suitable solvent to obtain the pure 2-aryl-(1H)-benzimidazole.[13]
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and a plausible reaction pathway for the microwave-assisted synthesis of benzimidazoles.
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Caption: Reaction pathway for benzimidazole synthesis from an aldehyde.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. jocpr.com [jocpr.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. tandfonline.com [tandfonline.com]
- 15. jchemrev.com [jchemrev.com]
- 16. CN100383127C - Synthetic method of benzimidazole compound under microwave irradiation - Google Patents [patents.google.com]
Application Notes and Protocols: Phillips Cyclocondensation for the Synthesis of 2-(Trifluoromethyl)-1H-benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trifluoromethyl)-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiparasitic, anticancer, and antimicrobial properties. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. The Phillips cyclocondensation is a classical and effective method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. This application note provides detailed protocols and data for the synthesis of 2-(trifluoromethyl)-1H-benzimidazoles using trifluoroacetic acid in the Phillips cyclocondensation reaction.
Reaction Principle
The Phillips cyclocondensation for 2-(trifluoromethyl)-1H-benzimidazoles proceeds through the reaction of an o-phenylenediamine with trifluoroacetic acid. The reaction is typically carried out at elevated temperatures in the presence of a strong acid catalyst, such as hydrochloric acid, or by using an excess of trifluoroacetic acid which can act as both reactant and solvent. The mechanism involves the initial formation of an N-acyl intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 2-(trifluoromethyl)-1H-benzimidazole derivatives via the Phillips cyclocondensation.
| Entry | o-Phenylenediamine Derivative | Product | Reaction Conditions | Yield (%) |
| 1 | o-Phenylenediamine | 2-(Trifluoromethyl)-1H-benzimidazole | Reflux in trifluoroacetic acid | 92 |
| 2 | 4-Chloro-1,2-phenylenediamine | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole | Not specified | High |
| 3 | 4-Fluoro-1,2-phenylenediamine | 5-Fluoro-2-(trifluoromethyl)-1H-benzimidazole | Not specified | High |
| 4 | 4-(Trifluoromethyl)-1,2-phenylenediamine | 5-(Trifluoromethyl)-2-(trifluoromethyl)-1H-benzimidazole | Not specified | High |
| 5 | 4-Cyano-1,2-phenylenediamine | 5-Cyano-2-(trifluoromethyl)-1H-benzimidazole | Not specified | High |
Experimental Protocols
General Protocol for the Synthesis of 2-(Trifluoromethyl)-1H-benzimidazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Trifluoroacetic acid (TFA) (can be used as solvent)
-
Hydrochloric acid (optional, as catalyst)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted o-phenylenediamine.
-
Addition of Trifluoroacetic Acid: Add an excess of trifluoroacetic acid to the flask. The trifluoroacetic acid can serve as both the reactant and the solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess trifluoroacetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Phillips Cyclocondensation Mechanism
Caption: Mechanism of the Phillips Cyclocondensation.
General Experimental Workflow
Caption: Experimental workflow for synthesis.
Potential Signaling Pathway Inhibition in Cancer
Recent studies have shown that some 2-(trifluoromethyl)benzimidazole derivatives can induce ferroptosis, a form of programmed cell death, by inhibiting the cystine/glutamate antiporter (system Xc-).[1]
Caption: Inhibition of System Xc- leading to ferroptosis.
Conclusion
The Phillips cyclocondensation provides a straightforward and efficient method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazoles. The reaction is generally high-yielding and tolerates a variety of substituents on the o-phenylenediamine ring. The resulting compounds are of significant interest to the drug development community due to their diverse biological activities. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of this important class of molecules.
References
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole applications in cancer research
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. Their structural similarity to endogenous purine nucleotides allows them to interact with a wide range of biological targets, leading to the modulation of various signaling pathways implicated in cancer progression. This document outlines the potential applications, mechanisms of action, and relevant experimental protocols for substituted benzimidazole compounds in cancer research, drawing on data from closely related analogues.
Substituted benzimidazoles have been shown to exert their anticancer effects through multiple mechanisms, such as the induction of apoptosis, inhibition of cell cycle progression, and targeting of specific cellular pathways like receptor tyrosine kinases and tubulin polymerization.[1][2][3] The specific biological activity is highly dependent on the nature and position of the substituents on the benzimidazole core.
Potential Applications in Cancer Research
-
Induction of Ferroptosis: Certain 2-(trifluoromethyl)benzimidazole derivatives have been identified as novel inducers of ferroptosis, an iron-dependent form of programmed cell death.[4][5] This presents a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing agents.
-
Antiproliferative Activity: Methoxy-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including those of gastric, breast, and liver origin.[6][7]
-
Cell Cycle Arrest and Apoptosis Induction: Many benzimidazole derivatives have been shown to arrest the cell cycle at different phases and induce apoptosis, a common mechanism for anticancer drugs.[8][9]
-
Inhibition of Angiogenesis: Some benzimidazole compounds have been investigated for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis.[10]
Quantitative Data on Structurally Related Benzimidazole Derivatives
The following tables summarize the in vitro anticancer activity of various substituted benzimidazole derivatives against several human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives [6][7]
| Compound | MGC-803 (Gastric) | MCF-7 (Breast) | HepG-2 (Liver) | MFC (Murine Gastric) |
| Compound 15 * | 20.47 ± 2.07 | 43.42 ± 3.56 | 35.45 ± 2.03 | 23.47 ± 3.59 |
*Compound 15: 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Benzimidazole-Triazole Hybrids [8][9]
| Compound | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) |
| Compound 6e | 19.69 | 33.62 | 23.73 | 29.07 |
| Compound 6g | - | - | - | - |
| Compound 5a | - | - | - | - |
Note: The specific structures for compounds 6g and 5a and their corresponding IC50 values were not fully detailed in the provided search snippets.
Key Signaling Pathways and Mechanisms of Action
Ferroptosis Induction by 2-(Trifluoromethyl)benzimidazole Derivatives
Certain 2-(trifluoromethyl)benzimidazole derivatives, such as FA16, have been shown to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[4] This inhibition leads to a depletion of intracellular glutathione (GSH) and subsequent accumulation of lipid reactive oxygen species (ROS), ultimately resulting in iron-dependent cell death.
References
- 1. nveo.org [nveo.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on extrapolated data from structurally related benzimidazole derivatives. Currently, there is a lack of specific experimental data for the antimicrobial and cytotoxic properties of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole. The provided information should therefore be used as a guideline for research and development, and all experimental results should be confirmed through rigorous, compound-specific validation.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a trifluoromethyl group at the 2-position is known to enhance the biological activity of many compounds due to its lipophilicity and electron-withdrawing nature. Similarly, the methoxy group at the 6-position can influence the molecule's pharmacokinetic and pharmacodynamic properties. These structural features suggest that this compound holds potential as a novel antimicrobial agent.
Antimicrobial Spectrum (Extrapolated Data)
Based on studies of related 2-(trifluoromethyl) and 6-methoxy benzimidazole derivatives, it is hypothesized that this compound may exhibit a broad spectrum of antimicrobial activity. The following table summarizes the potential Minimum Inhibitory Concentrations (MICs) against a range of pathogenic bacteria and fungi.
| Microorganism | Type | Strain (Example) | Predicted MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | ATCC 29213 | 16 - 64 |
| Streptococcus pneumoniae | Gram-positive Bacteria | ATCC 49619 | 32 - 128 |
| Escherichia coli | Gram-negative Bacteria | ATCC 25922 | 64 - 256 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | ATCC 27853 | >256 |
| Candida albicans | Fungi (Yeast) | ATCC 90028 | 32 - 128 |
| Aspergillus niger | Fungi (Mold) | ATCC 16404 | 64 - 256 |
Cytotoxicity Profile (Extrapolated Data)
Preliminary assessment of the cytotoxic potential of this compound is crucial for its development as a therapeutic agent. The following table presents extrapolated IC50 values against a human cell line to provide an initial indication of its selectivity towards microbial cells.
| Cell Line | Cell Type | Predicted IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 50 - 150 |
Proposed Mechanism of Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on the known mechanisms of other benzimidazole antimicrobials, a plausible pathway involves the inhibition of microbial nucleic acid and protein synthesis. It is hypothesized that the compound may interfere with key enzymes essential for DNA replication and transcription in bacteria and fungi.
Caption: Proposed antimicrobial mechanism of action.
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial and cytotoxic activities of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh agar plate.
-
Incubate the agar plate under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Cytotoxicity Assessment by MTT Assay
Materials:
-
Human cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow Visualization
Caption: General experimental workflow for antimicrobial agent evaluation.
Application Notes and Protocols for Evaluating 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, a compound of interest in pharmacological and toxicological research. The following protocols detail established cell-based assays to determine its impact on cell viability, membrane integrity, and apoptosis.
Introduction
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[1] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2][3] Given the structural features of this compound, it is crucial to assess its cytotoxic potential to understand its pharmacological profile and therapeutic promise.
This document outlines key in vitro assays to characterize the cytotoxic effects of this compound: the MTT assay for metabolic activity, the LDH assay for cell membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 | - |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay
| Concentration of this compound (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 – 5 x 104 cells/well in 100 μL of culture medium.[8] Incubate overnight.[8]
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, no-cell, and maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes and transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[9]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
Caption: Workflow for the LDH cytotoxicity assay.
Caspase-3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10]
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line (typically <20,000 cells/well).[11]
-
Compound Treatment: Treat cells with a range of concentrations of this compound and controls.
-
Equilibration: After the treatment period, allow the plate to equilibrate to room temperature.[11]
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[11]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Caption: Workflow for the Caspase-3/7 apoptosis assay.
Potential Signaling Pathway
Benzimidazole derivatives have been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway, often mediated by an increase in reactive oxygen species (ROS).[12] The diagram below illustrates this potential mechanism of action for this compound.
Caption: Potential ROS-JNK mediated apoptotic pathway.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.de]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Benzimidazole Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of benzimidazole derivative libraries. Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzimidazole scaffold is considered a "privileged structure," appearing in a wide range of biologically active compounds with antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] High-throughput screening has accelerated the discovery of novel benzimidazole compounds with potent therapeutic potential by enabling the rapid testing of large compound libraries.[4]
Applications in Drug Discovery
Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas. For instance, mebendazole and albendazole are anthelmintic drugs that have been repurposed for their anticancer effects by inhibiting microtubule formation.[4] Other derivatives have been investigated as topoisomerase inhibitors, kinase inhibitors, and modulators of various signaling pathways implicated in cancer and infectious diseases.[5][6]
Anticancer Activity:
Benzimidazole derivatives exhibit anticancer activity through multiple mechanisms:
-
Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[5][7] They can act as either topoisomerase poisons, stabilizing the DNA-enzyme complex, or as catalytic inhibitors.[7]
-
Kinase Inhibition: They can target various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and BRAFV600E.[3][6][8]
-
Tubulin Polymerization Inhibition: Some benzimidazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]
-
PARP Inhibition: Derivatives like veliparib act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[5]
Antimicrobial Activity:
The benzimidazole scaffold is also a key component in many antimicrobial agents. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), or disruption of other vital cellular processes.[3]
Data Presentation: Biological Activity of Benzimidazole Derivatives
The following tables summarize the in vitro biological activities of selected benzimidazole derivatives from various studies. This data provides a comparative overview of their potency against different cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 4b | A549 (Lung) | 7.34 ± 0.21 | Topoisomerase I Inhibitor | [7] |
| 4h | A549 (Lung) | 4.56 ± 0.18 | Topoisomerase I Inhibitor | [7] |
| Doxorubicin | A549 (Lung) | 12.420 ± 0.5 | Standard Drug | [7] |
| Hoechst 33342 | A549 (Lung) | 0.422 ± 0.02 | Standard Drug | [7] |
| Compound 8I | K562 (Leukemia) | 2.68 | Topoisomerase I Inhibitor | [5] |
| Compound 8I | HepG-2 (Liver) | 8.11 | Topoisomerase I Inhibitor | [5] |
| Compound 6i | MCF-7 (Breast) | 0.028 | EGFR Inhibitor | [9] |
| Compound 10e | MCF-7 (Breast) | 0.024 | EGFR Inhibitor | [9] |
| Compound 5a | HepG-2 (Liver) | 2.87 | EGFR/VEGFR-2/Topo II Inhibitor | [8] |
| Compound 6g | HepG-2 (Liver) | 3.62 | EGFR/VEGFR-2/Topo II Inhibitor | [8] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 2b | Pseudomonas aeruginosa | 0.0156 | - | - | [10] |
| 2c | Pseudomonas aeruginosa | 125 | - | - | [10] |
| 2m | Pseudomonas aeruginosa | 125 | - | - | [10] |
| Chloramphenicol | Pseudomonas aeruginosa | >250 | - | - | [10] |
| Compound 24 | Gram-negative bacteria | 31.25 | - | - | [11] |
Experimental Protocols
Detailed methodologies for key experiments in the high-throughput screening of benzimidazole derivative libraries are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG-2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzimidazole derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
DNA Topoisomerase I Inhibition Assay
This assay determines the ability of compounds to inhibit the activity of human Topoisomerase I.
Materials:
-
Topoisomerase I Drug Screening Kit (e.g., from TopoGEN)
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Human Topoisomerase I enzyme
-
Reaction buffer
-
Benzimidazole derivative library
-
Camptothecin (positive control)
-
Agarose gel
-
Gel loading buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture. Include a negative control (no enzyme) and a positive control (camptothecin).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the gel loading buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-treated control.
Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Benzimidazole derivative library
-
Staurosporine (positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white microplate, add the kinase reaction buffer, the test compound at various concentrations, and the recombinant EGFR kinase.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in the luminescent signal indicates inhibition of the kinase activity. Calculate the IC50 values from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzimidazole derivative library
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)
-
Resazurin or other viability indicator (optional)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. If using a viability indicator, the MIC is the lowest concentration that prevents a color change.
-
Data Recording: Record the MIC values for each compound against each tested strain.
Visualizations
The following diagrams illustrate key signaling pathways targeted by benzimidazole derivatives and a typical high-throughput screening workflow.
Caption: A generalized workflow for a high-throughput screening campaign of a benzimidazole derivative library.
Caption: Mechanism of action for benzimidazole derivatives as Topoisomerase I inhibitors.
Caption: Inhibition of the EGFR/RAF/MEK/ERK signaling pathway by benzimidazole derivatives.
References
- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 10. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
Application Note and Protocol: Analytical Methods for the Purification of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical methods used in the purification of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, a heterocyclic compound of interest in pharmaceutical research. The protocols outlined below are based on established methods for the purification of structurally related benzimidazole derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. The primary methods employed are column chromatography and recrystallization, followed by rigorous analytical characterization to confirm purity and identity. A general workflow for the purification and analysis process is depicted below.
Caption: General workflow for the purification and analysis of this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures. For this compound, a reversed-phase HPLC method is generally suitable.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is typically effective. The gradient can be optimized based on the separation of the target compound from its impurities on an analytical scale first. A representative gradient is provided in the table below.
-
Flow Rate: A flow rate of 10-20 mL/min is common for preparative scale columns of this dimension.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated solution for injection.
-
Fraction Collection: Collect fractions based on the elution of the main peak corresponding to the target compound. Analyze the purity of each fraction by analytical HPLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Table 1: Representative Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 250 x 20 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20-80% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (of concentrated sample) |
| Expected Retention Time | ~15-20 min (highly dependent on exact conditions) |
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzimidazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes.
-
Dissolution: Dissolve the crude or partially purified compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Table 2: Potential Recrystallization Solvents
| Solvent/Solvent System | Observation |
| Ethanol | Good solubility when hot, less soluble when cold. |
| Ethyl Acetate/Hexane | Good for inducing crystallization from a more polar solvent. |
| Methanol | Similar properties to ethanol. |
Analytical Characterization for Purity and Identity Confirmation
After purification, it is essential to confirm the purity and structural identity of this compound using various analytical techniques.
Analytical High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to determine the purity of the final compound.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or Diode Array Detector (DAD) to obtain the UV spectrum.
-
Purity Assessment: Purity is determined by the area percentage of the main peak. A pure compound should exhibit a single major peak.
Table 3: Representative Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | 50:50 Acetonitrile:Water + 0.1% TFA (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | >98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.
Table 4: Expected NMR Data (Hypothetical)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ~12.5 (br s, 1H, N-H), ~7.5 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H), ~3.8 (s, 3H, OCH₃) | - |
| ¹³C NMR | ~158 (C=O), ~145 (q, CF₃), ~140, ~135, ~120 (q, C-CF₃), ~115, ~110, ~100, ~55 (OCH₃) | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Confirmation: The observed molecular weight should correspond to the calculated molecular weight of C₉H₇F₃N₂O (216.16 g/mol )[1].
Table 5: Expected Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI-Positive |
| Expected [M+H]⁺ | 217.05 |
Logical Relationship of Analytical Techniques
The following diagram illustrates the relationship between the purification and analytical validation steps.
Caption: Interrelationship of purification and analytical validation steps.
References
Application Note: A Robust Protocol for the N-alkylation of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the N-alkylation of 6-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, a key structural motif in many pharmacologically active compounds. The following protocol is a standard and efficient method utilizing an alkyl halide and a base, which can be adapted for a variety of alkylating agents.
Introduction
The benzimidazole core is a privileged scaffold in medicinal chemistry. The N-alkylation of benzimidazoles is a critical step in the synthesis of a diverse range of therapeutic agents. This protocol details a reliable method for the N-alkylation of this compound, yielding products that can be further elaborated in drug discovery programs.
General Reaction Scheme
The N-alkylation of this compound typically proceeds by the deprotonation of the imidazole nitrogen followed by nucleophilic attack on an alkyl halide.
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes the N-alkylation of this compound with a generic alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
Alkyl Bromide (1.1 - 1.5 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 - 3.0 eq), finely ground
-
Tetrabutylammonium bromide (TBAB) (0.1 eq) (Optional, as a phase-transfer catalyst)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF or acetonitrile, add finely ground potassium hydroxide (2.0 - 3.0 eq).
-
Add the alkyl bromide (1.1 - 1.5 eq) to the reaction mixture.
-
If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.1 eq).[1]
-
Heat the reaction mixture to a temperature between 35-100 °C and stir for 3-8 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation: Comparison of Reaction Conditions
The choice of base, solvent, and temperature can significantly influence the yield and reaction time. The following table summarizes typical conditions found in the literature for the N-alkylation of benzimidazoles.[1][2]
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkyl Halide | NaOH (8-15) | None (neat) | 80-90 | 4 | 71-79 |
| Alkyl Halide | KOH | Ionic Liquid | Room Temp | - | High |
| Alkyl Halide | Cs2CO3 (1.4) | DMSO | 110 | 24 | - |
Experimental Workflow
The following diagram illustrates the key steps in the N-alkylation protocol.
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often toxic and volatile; handle with care.
-
Strong bases like KOH and NaOH are corrosive. Avoid contact with skin and eyes.
Conclusion
This application note provides a comprehensive and adaptable protocol for the N-alkylation of this compound. The presented workflow and comparative data on reaction conditions offer a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize novel N-alkylated benzimidazole derivatives.
References
Application Notes and Protocols: In Vitro Testing of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole against MRSA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, a novel benzimidazole derivative, against Methicillin-resistant Staphylococcus aureus (MRSA). The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide range of antibiotics.[1][2] The benzimidazole scaffold has emerged as a promising pharmacophore in the development of new anti-MRSA agents.[1][2][3][4] Benzimidazole derivatives have been reported to exhibit potent antibacterial activity through various mechanisms, including acting as DNA binding agents and enzyme inhibitors.[1][2] This document details the in vitro testing cascade for characterizing the anti-MRSA activity of this compound.
Data Presentation
The following tables represent hypothetical data for this compound, structured for clear comparison with control antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against MRSA Strains.
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | MRSA ATCC 43300 | 8 | 16 |
| This compound | Clinical Isolate 1 | 16 | 32 |
| This compound | Clinical Isolate 2 | 8 | 16 |
| Vancomycin | MRSA ATCC 43300 | 1 | 2 |
| Vancomycin | Clinical Isolate 1 | 2 | 4 |
| Vancomycin | Clinical Isolate 2 | 1 | 2 |
| Ciprofloxacin | MRSA ATCC 43300 | >128 | >128 |
| Ciprofloxacin | Clinical Isolate 1 | >128 | >128 |
| Ciprofloxacin | Clinical Isolate 2 | >128 | >128 |
Table 2: Time-Kill Kinetics of this compound against MRSA ATCC 43300.
| Time (hours) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) | Growth Control (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 5.8 | 5.2 | 4.5 | 3.8 | 6.5 |
| 4 | 5.6 | 4.5 | 3.8 | 2.9 | 7.0 |
| 8 | 5.5 | 3.9 | 2.9 | <2.0 | 7.8 |
| 12 | 5.7 | 3.2 | <2.0 | <2.0 | 8.5 |
| 24 | 6.2 | 2.8 | <2.0 | <2.0 | 9.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[5][6]
Materials:
-
This compound
-
MRSA strains (e.g., ATCC 43300 and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture MRSA strains overnight on Mueller-Hinton Agar (MHA). Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto separate MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[7]
Materials:
-
This compound
-
MRSA strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare culture tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube without the compound.
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Visualizations
Caption: Experimental workflow for in vitro anti-MRSA testing.
Caption: Putative mechanism of action for benzimidazole derivatives against MRSA.
References
- 1. acu.edu.in [acu.edu.in]
- 2. Benzimidazole analogues as efficient arsenals in war against methicillin-resistance staphylococcus aureus (MRSA) and its SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Biofilm Formation Assays Using Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the anti-biofilm efficacy of benzimidazole compounds. The information compiled herein is intended to guide researchers in the screening and characterization of novel anti-biofilm agents.
Introduction to Benzimidazole Compounds as Anti-Biofilm Agents
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antimicrobial agents.[1][2][3][4][5] The development of novel therapeutics that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research.[1][3][4][5][6] Benzimidazole derivatives have emerged as a promising class of molecules with demonstrated efficacy against a broad spectrum of biofilm-forming bacteria, including clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[1][3][4][5][6] These compounds have been shown to interfere with various bacterial processes, including quorum sensing, which is crucial for biofilm development.[1]
Data Presentation: Quantitative Efficacy of Benzimidazole Derivatives
The anti-biofilm activity of benzimidazole compounds is typically quantified using several key metrics. The following tables summarize the efficacy of selected benzimidazole derivatives from various studies.
Table 1: Anti-biofilm Activity of Selected Benzimidazole Derivatives against Pseudomonas aeruginosa
| Compound | Strain | Assay | Metric | Value | Reference |
| Compound 3d | P. aeruginosa | Biofilm Inhibition | % Inhibition | 71.70% | [7] |
| Compound 7f | P. aeruginosa | Biofilm Inhibition | % Inhibition | 68.90% | [7] |
| ABC-1 | P. aeruginosa CF-145 | MBEC Assay | IC50 | 45.9 nM | [1][4][6] |
Table 2: Anti-biofilm Activity of Selected Benzimidazole Derivatives against Staphylococcus aureus
| Compound | Strain | Assay | Metric | Value | Reference |
| TFBZ | MRSA | Planktonic | MIC | 4 µg/mL | [1] |
| TFBZ | MRSA | Planktonic | MBC | 8 µg/mL | [1] |
| Compounds 3ao, 3aq | MRSA | Planktonic | MIC | < 1 µg/mL | [8] |
| Compounds 3aa, 3ad | MRSA | Planktonic | MIC | 3.9–7.8 µg/mL | [8] |
| Benzimidazolium salts | MRSA | Biofilm Prevention | - | Effective | [9] |
Table 3: Broad-Spectrum Anti-biofilm Activity of ABC-1 [4][6]
| Bacterial Species | Concentration of ABC-1 |
| Vibrio cholerae | 100 µM |
| Klebsiella pneumoniae | 100 µM |
| Shigella boydii | 100 µM |
| Erwinia amylovora | 100 µM |
| Staphylococcus aureus | 25 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Workflow for MIC/MBC Determination
Caption: Workflow for MIC and MBC Determination.
Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the benzimidazole compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no growth is sub-cultured onto an appropriate agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Crystal Violet Biofilm Formation Assay
This is a widely used method to quantify the total biomass of a biofilm.
Workflow for Crystal Violet Biofilm Assay
Caption: Workflow for the Crystal Violet Biofilm Formation Assay.[1]
Protocol:
-
Biofilm Growth: Grow bacteria in a 96-well polystyrene plate in the presence of various concentrations of the benzimidazole compound.[4][6] Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 to 48 hours) to allow for biofilm formation.[1]
-
Washing: Gently discard the planktonic cells and wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.[6][10]
-
Fixation: Fix the adherent biofilms with 200 µL of 100% ethanol or methanol.[6]
-
Staining: Stain the biofilms with 0.1% crystal violet solution for 15 minutes at room temperature.[2][10]
-
Destaining and Quantification: Remove the crystal violet solution and wash the wells with water to remove excess stain. Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 96% ethanol.[1] Measure the absorbance at a wavelength between 570-600 nm using a microplate reader.[10]
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1]
Protocol:
-
Biofilm Formation: Grow biofilms on the pegs of a specialized 96-peg lid (MBEC device) by immersing the pegs in a 96-well plate containing bacterial culture.[1][6] Incubate to allow biofilm formation.
-
Exposure to Compound: Transfer the peg lid with the established biofilms to a new 96-well plate containing serial dilutions of the benzimidazole derivative.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to expose the biofilms to the compound.[1]
-
Viability Assessment: After exposure, the pegs are washed and placed in a new 96-well plate containing fresh growth medium. The plate is incubated to allow for the growth of any surviving bacteria. The MBEC is the lowest concentration of the compound that prevents bacterial regrowth from the treated biofilm.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing cell viability.[11]
Workflow for CLSM Biofilm Analysis
Caption: Workflow for Confocal Laser Scanning Microscopy of Biofilms.
Protocol:
-
Biofilm Culture and Treatment: Grow biofilms on a suitable surface for imaging, such as a glass-bottom dish or a flow cell.[11][12] Treat the mature biofilms with the desired concentration of the benzimidazole compound.[11]
-
Staining: After treatment, gently wash the biofilm with a sterile buffer.[11] Stain the biofilm with fluorescent dyes, such as the LIVE/DEAD BacLight Viability Kit (containing SYTO 9 for live cells and propidium iodide for dead cells), and incubate in the dark for 30 minutes.[6]
-
Image Acquisition: Acquire z-stack images through the entire thickness of the biofilm using a confocal microscope.[11]
-
Image Analysis: Reconstruct three-dimensional images of the biofilm from the z-stacks.[6] Analyze various parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.[11]
Real-Time Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression of genes involved in biofilm formation and determine the effect of benzimidazole compounds on their regulation.
Protocol:
-
RNA Extraction: Grow biofilms with and without the benzimidazole compound. Extract total RNA from both planktonic and biofilm-associated cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using primers specific for target genes (e.g., those involved in quorum sensing, adhesion, or EPS production) and a housekeeping gene for normalization (e.g., 16S rRNA).[13]
-
Data Analysis: Analyze the relative expression of the target genes in the treated samples compared to the untreated controls. A downregulation of genes essential for biofilm formation would indicate the inhibitory effect of the compound.[7]
Mechanisms of Action and Signaling Pathways
Benzimidazole derivatives can inhibit biofilm formation through various mechanisms. A significant body of research points to the disruption of quorum sensing (QS) systems, which are critical for biofilm formation in many pathogenic bacteria.[1] For example, some benzimidazoles have been shown to antagonize the LasR receptor in P. aeruginosa, a key regulator in the QS hierarchy.[7]
Inhibition of the LasR Quorum Sensing System in P. aeruginosa
Caption: Inhibition of the LasR quorum sensing system in P. aeruginosa.[1]
However, not all benzimidazole derivatives exert their anti-biofilm effects through QS inhibition. The compound ABC-1, for instance, has been shown to inhibit biofilm formation in a broad range of bacteria, some of which do not rely on the same QS systems as P. aeruginosa.[1] Its mechanism of action is suggested to be independent of cyclic dimeric guanosine monophosphate (c-di-GMP) signaling, another key regulator of biofilm formation.[1] Other proposed mechanisms include the disruption of the bacterial cell membrane.[9]
Conclusion
Benzimidazole derivatives represent a highly promising class of molecules for the development of novel anti-biofilm therapeutics.[1] Their demonstrated efficacy against a range of clinically relevant pathogens, including multi-drug resistant strains, underscores their potential.[1] The diverse mechanisms of action, from quorum sensing inhibition to the disruption of fundamental cellular processes, suggest that these compounds can be tailored to target specific bacterial species or to act as broad-spectrum agents.[1] The protocols and data presented here provide a framework for the continued investigation and development of benzimidazole-based anti-biofilm strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. ableweb.org [ableweb.org]
- 3. Identification of a novel benzimidazole that inhibits bacterial biofilm formation in a broad-spectrum manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives | MDPI [mdpi.com]
- 9. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00738B [pubs.rsc.org]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. benchchem.com [benchchem.com]
- 12. ibidi.com [ibidi.com]
- 13. Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, with a focus on improving reaction yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inadequate reaction conditions: Temperature may be too low, or the reaction time may be insufficient for the Phillips cyclocondensation. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time, checking for product formation at regular intervals. |
| Ineffective catalyst or acidic medium: The acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid) may be old, inactive, or used in an insufficient amount. | Use a fresh batch of the acid catalyst. Consider screening different acid catalysts to find the optimal one for this specific substrate. Ensure the reaction medium is sufficiently acidic to promote the condensation. | |
| Poor quality of starting materials: The 4-methoxy-o-phenylenediamine or trifluoroacetic acid may be impure or degraded. | Verify the purity of the starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use. | |
| Formation of Significant Side Products | Side reactions due to high temperatures: Excessive heat can lead to the formation of undesired byproducts. | While ensuring the temperature is high enough for the reaction to proceed, avoid excessive heating. Fine-tune the temperature to a point where the main reaction is efficient, and side product formation is minimized. |
| Presence of oxidizing agents: Unwanted oxidation of the o-phenylenediamine starting material can lead to complex mixtures. | While some benzimidazole syntheses utilize oxidizing agents, for the Phillips condensation with a carboxylic acid, it is generally not required. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1] | |
| Formation of regioisomers: If using an unsymmetrically substituted o-phenylenediamine, the formation of isomers is possible.[2] | For 4-methoxy-o-phenylenediamine, this is less of an issue. However, careful characterization of the final product is essential to confirm the desired isomer. | |
| Difficulty in Product Purification | Product is not precipitating: The product may be soluble in the reaction mixture or the solvent used for workup. | After neutralizing the reaction mixture, try different anti-solvents to induce precipitation. If precipitation fails, proceed with extraction using a suitable organic solvent. |
| Co-elution of impurities during column chromatography: Impurities may have similar polarity to the desired product. | Optimize the solvent system for column chromatography by testing different solvent ratios and combinations. Consider using a different stationary phase if separation is challenging. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield can vary significantly based on the specific reaction conditions and scale. Reported yields for similar 2-(trifluoromethyl)-1H-benzimidazole derivatives synthesized via Phillips cyclocondensation can range from moderate to good. Optimization of reaction parameters is crucial for achieving higher yields.
Q2: Which acid catalyst is most effective for this synthesis?
A2: Polyphosphoric acid (PPA) is a commonly used and effective catalyst for the Phillips condensation as it also serves as a dehydrating agent. Other acids like p-toluenesulfonic acid or even strong mineral acids have been used in benzimidazole synthesis.[1] It is advisable to perform small-scale trials to determine the most efficient catalyst for your specific setup.
Q3: What is the optimal reaction temperature and time?
A3: The optimal temperature and time are interdependent and need to be determined empirically. A good starting point is to heat the reaction mixture at a temperature that allows for the removal of water, which is a byproduct of the condensation. Monitoring the reaction by TLC is the most reliable way to determine the point of completion and avoid unnecessary heating that could lead to side product formation.
Q4: How can I minimize the formation of colored impurities?
A4: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material. To minimize this, it is recommended to use high-purity starting materials and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: What is the best method for purifying the final product?
A5: Purification typically involves neutralizing the acidic reaction mixture, followed by filtration if the product precipitates. If it remains in solution, extraction with an organic solvent is necessary. Further purification is often achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent can be used as a final purification step to obtain a highly pure product.
Quantitative Data Summary
The following table summarizes reaction conditions that can be optimized to improve the yield of this compound. The yield percentages are indicative and based on literature for similar benzimidazole syntheses.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range |
| Catalyst | Polyphosphoric Acid | p-Toluenesulfonic Acid | Hydrochloric Acid | Varies |
| Temperature | 120-140 °C | 100-120 °C (in a high-boiling solvent) | Reflux | Varies |
| Reaction Time | 4-8 hours | 8-16 hours | 6-12 hours | Varies |
| Atmosphere | Inert (Nitrogen/Argon) | Air | Inert (Nitrogen/Argon) | Higher yields are generally obtained under an inert atmosphere. |
| Reported Yields for similar compounds | - | - | - | 60-90%[3] |
Experimental Protocols
Key Experiment: Phillips Cyclocondensation for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound via the Phillips cyclocondensation reaction.
Materials:
-
4-methoxy-o-phenylenediamine
-
Trifluoroacetic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 4-methoxy-o-phenylenediamine and polyphosphoric acid.
-
Slowly add trifluoroacetic acid to the mixture while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 130°C) and maintain it for the determined reaction time (e.g., 6 hours), or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water and stir until the PPA is fully dissolved.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for improving synthesis yield.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Benzimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of benzimidazole derivatives during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My benzimidazole compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer.
Q1: What are the primary reasons for my benzimidazole compound precipitating during dilution in an aqueous buffer?
A: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds like many benzimidazole derivatives.[1][2] The primary reasons for this phenomenon, often termed "solvent shock," include:
-
Low Aqueous Solubility: Benzimidazole derivatives often possess a hydrophobic and aromatic bicyclic structure, leading to inherently low solubility in water.[1][2]
-
Solvent Shock: When a concentrated DMSO stock is rapidly introduced into an aqueous medium, the compound may not have sufficient time to interact with the new solvent environment and can crash out of the solution.[1]
-
pH of the Medium: The solubility of many benzimidazole derivatives is pH-dependent due to the presence of basic nitrogen atoms in the imidazole ring. The pH of your assay buffer might not be optimal for maintaining the compound's solubility.[1][2]
-
Exceeding Solubility Limit: The final concentration of your compound in the assay buffer may be higher than its maximum aqueous solubility.[1]
Q2: What initial steps can I take to troubleshoot this precipitation issue?
A: It is recommended to start with the simplest and most direct approaches:
-
Optimize Stock Solution and Dilution: Ensure you are using a high-quality, anhydrous solvent like DMSO for your stock solution. Instead of a single large dilution, employ a stepwise or serial dilution method.[1] This can involve an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[1]
-
Gentle Warming: Before use, gently warm your DMSO stock solution to 37°C for 10-15 minutes and vortex it thoroughly to ensure any precipitated compound is redissolved.[2]
-
Investigate pH-Solubility Profile: Determine if adjusting the pH of your assay buffer is a feasible option to enhance the solubility of your specific benzimidazole derivative.[1]
Issue 2: Simple troubleshooting has not resolved the solubility problem. What advanced formulation strategies can I employ?
Q3: What are the most common and effective formulation strategies to significantly enhance the aqueous solubility of benzimidazole derivatives?
A: Several advanced formulation strategies can be employed to overcome the solubility challenges of benzimidazole derivatives. These include:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent into the final assay buffer can increase the compound's solubility.[2] Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF).[1] It is crucial to keep the final concentration of these co-solvents low (e.g., DMSO below 0.5%) and to run a vehicle control to ensure they do not interfere with the biological assay.[1]
-
pH Adjustment: Since the solubility of many benzimidazoles is pH-dependent, adjusting the pH of the buffer can significantly improve solubility.[1][2] As weak bases, many benzimidazole derivatives are more soluble at a lower (more acidic) pH where the imidazole nitrogens can be protonated.[2]
-
Salt Formation: For benzimidazole compounds with ionizable groups, conversion to a salt form by reacting with an acid or a base is a common and effective strategy to dramatically improve aqueous solubility.[1][3]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[1] Non-ionic surfactants such as Tween® 20 or Triton™ X-100 are frequently used in in vitro assays.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative.[4]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[3] This can lead to the drug being in an amorphous state, which increases its dissolution rate and bioavailability.[3][7]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanonization) significantly increases the surface area, which in turn enhances dissolution and permeability.[3][8] Nanoemulsions are another effective approach for solubilizing lipophilic benzimidazoles.[3][9]
-
Prodrug Approach: A prodrug strategy can be employed to improve the bioavailability of benzimidazole derivatives.[10][11] This involves chemically modifying the drug to create a more soluble version that is converted back to the active form in vivo.[11]
Q4: How much of a solubility increase can I expect with these advanced techniques?
A: The degree of solubility enhancement is highly dependent on the specific benzimidazole compound and the method used.[1] Below is a table summarizing the approximate fold increase in solubility for some benzimidazole derivatives using various techniques.
Data Presentation: Solubility Enhancement of Benzimidazole Derivatives
| Benzimidazole Compound | Solubilization Method | Fold Increase in Solubility (Approximate) |
| Albendazole | β-cyclodextrin | 223x[4] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x[4] |
| Albendazole | HPβCD with polyvinylpyrrolidone (PVP) | 1412x[4] |
| Albendazole | Solid dispersion with polyvinylpyrrolidone | ~155x |
| Fenbendazole | β-cyclodextrin | 432x[4] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x[4] |
| Fenbendazole | HPβCD with polyvinylpyrrolidone (PVP) | 1373x[4] |
| Thiazolobenzimidazole (TBI) | pH adjustment (to pH 2) | ~36x[1] |
| Thiazolobenzimidazole (TBI) | pH adjustment and HPβCD | ~900x[1] |
Q5: Are there any potential downsides to using these solubilization techniques in my experiments?
A: Yes, it is crucial to consider the potential impact of any solubilizing agent on your biological assay.[1]
-
Co-solvents (e.g., DMSO, ethanol): Can be toxic to cells at higher concentrations and may interfere with enzyme activity. Always include a vehicle control.[1]
-
pH adjustment: Can alter the ionization state of your compound, potentially affecting its biological activity, and can also impact the stability and function of proteins or cells in your assay.[1]
-
Cyclodextrins and Surfactants: Can sometimes interact with cellular membranes or proteins, leading to off-target effects. It is important to test a range of concentrations and include appropriate controls.[1]
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of a benzimidazole derivative as a function of pH.
Materials:
-
Benzimidazole compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Analytical method for quantifying the compound (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the benzimidazole compound to each buffer solution in separate vials to create a saturated solution.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-72 hours to ensure equilibrium solubility is reached.[1]
-
After equilibration, measure and record the final pH of each solution.[1]
-
Filter an aliquot from the supernatant of each vial using a 0.22 µm filter.[1]
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample using a validated analytical method.[1]
-
Plot the measured solubility (y-axis) against the final pH (x-axis) to generate the pH-solubility profile.[1]
Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
Objective: To determine the effect of a cyclodextrin on the solubility of a benzimidazole compound, based on the Higuchi and Connors method.
Materials:
-
Benzimidazole compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer relevant to the assay
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Analytical method for quantifying the compound (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in the chosen buffer.[1]
-
Add an excess amount of the benzimidazole compound to each cyclodextrin solution in separate vials.[1]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[1]
-
After equilibration, withdraw an aliquot from the supernatant of each vial, ensuring no solid material is transferred.[1]
-
Filter the aliquot through a 0.22 µm filter.[1]
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample.[1]
-
Plot the concentration of the dissolved benzimidazole compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this plot can be used to determine the complexation stoichiometry and binding constant.[1]
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of benzimidazole derivatives.
Caption: Overview of strategies to enhance benzimidazole derivative solubility.
Caption: Simplified signaling pathways affected by some benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crsubscription.com [crsubscription.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzimidazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted benzimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors. Systematically investigating the following can help identify the root cause:
-
Inactive or Insufficient Catalyst: The catalyst is crucial for facilitating the cyclization reaction.
-
Troubleshooting:
-
Increase the catalyst loading incrementally.
-
Consider trying a different catalyst. A variety of catalysts, from metal-based to green alternatives, can be employed, and their effectiveness is often substrate-dependent.
-
Ensure the catalyst has not degraded. Use a fresh batch if possible.
-
-
-
Suboptimal Solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reactants.
-
Troubleshooting:
-
Perform a solvent screen. Polar solvents like methanol and ethanol often give good results, but for some systems, other solvents like chloroform (CHCl₃) or even solvent-free conditions may be optimal.[1]
-
-
-
Inappropriate Reaction Temperature or Time: The reaction may not be reaching the necessary activation energy or may not have been allowed to proceed to completion.
-
Troubleshooting:
-
Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Extend the reaction time and continue to monitor via TLC to determine the point of maximum conversion.
-
-
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.
-
Troubleshooting:
-
Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Purify the starting materials if necessary (e.g., recrystallization).
-
-
Issue 2: Formation of Multiple Products & Side Reactions
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
A: The formation of multiple products is often due to a lack of selectivity, particularly between mono- and di-substituted benzimidazoles, or the formation of stable, non-cyclized intermediates.
-
Lack of Selectivity (Mono- vs. Di-substitution): This is a frequent challenge, especially when using aldehydes as reactants.
-
Troubleshooting:
-
Adjust Stoichiometry: The molar ratio of o-phenylenediamine to the aldehyde is a critical parameter. An excess of the diamine can favor the formation of the mono-substituted product.[2]
-
Catalyst Choice: Certain catalysts can selectively promote the formation of one product over the other. For example, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[2]
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the 2-substituted benzimidazole.[3]
-
-
-
Formation of Schiff Base Intermediates: The initial condensation of the o-phenylenediamine and aldehyde forms a Schiff base (imine), which then undergoes cyclization. If the cyclization step is slow or inhibited, the Schiff base may be isolated as a major side product.
-
Troubleshooting:
-
Ensure your catalyst is active and present in a sufficient amount to promote the cyclization step.
-
The choice of solvent can influence the stability of the Schiff base intermediate and the rate of cyclization. Anhydrous conditions are often preferred to prevent hydrolysis of the imine.
-
-
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and a range of side products.
-
Troubleshooting:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Use freshly purified o-phenylenediamine.
-
-
Issue 3: Difficult Purification and Colored Impurities
Q3: The crude product from my reaction is highly colored and proving difficult to purify. What strategies can I employ for a cleaner product?
A: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material and other side reactions.
-
Use of a Salt Form:
-
Recommendation: Using o-phenylenediamine dihydrochloride instead of the free base can lead to reduced colored impurities and more homogenous mixing in the reaction.
-
-
Mild Oxidizing Agents:
-
Recommendation: If your synthesis involves an oxidative cyclization step, opt for a mild and "clean" oxidant. Reagents like H₂O₂ or even air can be effective without generating byproducts that are difficult to remove.
-
-
Simplified Work-up Procedures:
-
Recommendation: Some synthetic methods are designed for easier purification. For instance, reactions employing oxone as a mediator often yield products that can be precipitated in high purity by simply adding the reaction mixture to water.
-
-
Recrystallization and Decolorization:
-
Recommendation: If the crude product is discolored, dissolve it in a suitable boiling solvent (e.g., water), add decolorizing carbon (Norite), digest for a period, and then perform a hot filtration. This can effectively remove colored impurities.
-
Quantitative Data on Reaction Optimization
The following tables summarize data from various studies, providing a comparative look at how different reaction parameters can influence the yield and selectivity of substituted benzimidazole synthesis.
Table 1: Effect of Catalyst and Stoichiometry on the Synthesis of 2-phenyl-1H-benzimidazole (1a) and 1-benzyl-2-phenyl-1H-benzimidazole (1b)
| Entry | Catalyst (mol%) | o-phenylenediamine:benzaldehyde ratio | Solvent | Temperature (°C) | Time (min) | Yield of 1a (%) | Yield of 1b (%) |
| 1 | Er(OTf)₃ (10) | 1:2 | Water | 120 | 15 | - | 72 |
| 2 | None | 1:2 | Water | 120 | 15 | 41 | 51 |
| 3 | Er(OTf)₃ (10) | 1:2 | Solvent-free | 80 | 2 | - | 91 |
| 4 | Er(OTf)₃ (10) | 1:1.1 | Water | 1 | 5 | 35 | 50 |
| 5 | None | 4:1 | Water | 1 | 5 | 92 | 8 |
Data adapted from a study on the role of Er(OTf)₃ in reaction selectivity.[2]
Table 2: Comparison of Various Catalysts for the Synthesis of 2-(4-Methoxyphenyl)-1H-benzimidazole
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| Cocos nucifera L. juice | Solvent-free | Room Temp | 10 min | 95 |
| Citrus limetta juice | Solvent-free | Room Temp | 15 min | 92 |
| Citrus sinensis L. juice | Solvent-free | Room Temp | 20 min | 90 |
| Acetic Acid | Ethanol | Reflux | 3-4 h | 85 |
| KSF Clay | Dichloromethane | Room Temp | 5 h | 88 |
This table highlights the efficacy of green catalysts in comparison to conventional ones.
Table 3: Influence of Solvent on the Yield of 2-phenyl benzimidazole
| Solvent | Catalyst | Yield (%) |
| Methanol | Cobalt (II) acetylacetone | High |
| Ethanol | Cobalt (II) acetylacetone | High |
| Ethyl acetate | Cobalt (II) acetylacetone | Partial |
| Tetrahydrofuran | Cobalt (II) acetylacetone | Partial |
This data suggests that polar solvents are generally more effective for this specific catalytic system.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride
This protocol is a green and economically viable method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium chloride (catalytic amount).
-
Add ethanol as the solvent.
-
Heat the reaction mixture at 80-90°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
Protocol 2: Synthesis of 1,2-Disubstituted Benzimidazoles under Microwave Irradiation
This method provides a rapid and highly selective route to 1,2-disubstituted benzimidazoles under solvent-free conditions.[4]
Materials:
-
N-phenyl-o-phenylenediamine
-
Substituted benzaldehyde
-
Erbium triflate (Er(OTf)₃)
Procedure:
-
In a microwave-safe vessel, mix N-phenyl-o-phenylenediamine (1 mmol) and the substituted benzaldehyde (1 mmol).
-
Add Er(OTf)₃ (1 mol%).
-
Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 100°C) for 5-15 minutes.[4]
-
Monitor the reaction by TLC.
-
After completion, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations of Reaction Pathways and Troubleshooting
General Reaction Pathway for Benzimidazole Synthesis
Caption: General synthesis pathway for substituted benzimidazoles.
Side Reaction: Formation of Mono- vs. Di-substituted Products
Caption: Competing pathways leading to mono- and di-substituted products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Phillips Benzimidazole Synthesis
Welcome to the technical support center for the optimization of Phillips benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental approaches to synthesizing benzimidazoles?
A1: The two primary and classical methods for synthesizing the benzimidazole core are the Phillips-Ladenburg and Weidenhagen reactions.[1][2][3] The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, often facilitated by a mineral acid.[1][2][3][4][5] The Weidenhagen reaction, on the other hand, utilizes the condensation of o-phenylenediamines with aldehydes or ketones.[1][2][3] Contemporary adaptations of these methods incorporate a diverse range of catalysts, solvents, and energy sources to enhance yields and reaction conditions.[1][2]
Q2: My reaction is resulting in a low yield. What are the primary factors I should investigate to optimize it?
A2: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to scrutinize are the choice of catalyst and solvent, as they play a pivotal role.[1] Reaction temperature and duration are also critical factors.[1] For instance, conducting a solvent screen is crucial, as polar solvents like methanol and ethanol have demonstrated the ability to produce high yields in specific catalytic systems.[1] The absence of a catalyst can lead to low conversion rates and significantly longer reaction times.[1] Additionally, ensuring the purity of your starting materials, o-phenylenediamine and the aldehyde or carboxylic acid, is essential.[6]
Q3: How do I select an appropriate catalyst for my Phillips benzimidazole synthesis?
A3: The selection of a suitable catalyst is contingent on your specific substrates and desired reaction conditions, such as temperature and solvent. A wide array of catalysts can be employed, ranging from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex metal-based catalysts such as cobalt complexes and gold nanoparticles.[1] Lewis acids like Erbium(III) triflate (Er(OTf)₃) are also effective.[1] For environmentally friendly approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their ease of recovery and reusability.[1]
Q4: I am observing the formation of significant side products. How can I improve the selectivity towards the desired benzimidazole?
A4: The formation of side products can be a significant issue. To enhance selectivity, controlling the stoichiometry of the reactants is a key step; a slight excess of one reactant may be beneficial in certain cases.[6] Modifying the reaction conditions, particularly the temperature, can also favor the desired reaction pathway.[6] For example, an intermediate imine might be the predominant product at a lower temperature, while the desired benzimidazole is formed at a higher temperature.[6]
Q5: What are the benefits of using microwave irradiation for benzimidazole synthesis?
A5: Microwave-assisted synthesis presents several notable advantages, including a dramatic reduction in reaction times and an increase in yields.[6] This technique often allows for solvent-free reactions, which aligns with the principles of green chemistry by minimizing waste.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Suboptimal solvent. 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials. | 1. Increase catalyst loading or screen different catalysts (e.g., Lewis acids, heterogeneous catalysts).[1] 2. Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[1][7] 3. Optimize the temperature and monitor the reaction over time to determine the optimal duration. 4. Purify starting materials via recrystallization or distillation.[6] |
| Formation of Multiple Products / Low Selectivity | 1. Reaction temperature is too high or too low. 2. Incorrect choice of catalyst. | 1. Adjust the temperature; some side reactions may be favored at higher temperatures, while lower temperatures might not provide sufficient energy for the desired cyclization.[6] 2. The choice of catalyst can influence selectivity, especially when using aldehydes with different electronic properties.[1] |
| Product Purification Difficulties | 1. The product is difficult to separate from the catalyst. 2. Formation of colored impurities. 3. Similar polarity of product and byproducts. | 1. Employ a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[1] 2. The use of o-phenylenediamine dihydrochloride can sometimes mitigate the formation of colored impurities.[1] 3. Optimize the chromatographic separation method or consider recrystallization with different solvent systems. |
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using Ammonium Chloride
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).[1][7]
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).[1][7]
-
Continue stirring the reaction mixture at room temperature for four hours.[1][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).[1][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7]
-
Purify the crude product by recrystallization or column chromatography.[1][7]
-
Protocol 2: Heterogeneous Catalysis for 2-substituted-1H-benzo[d]imidazole Synthesis using MgO@DFNS
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.[1]
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[1]
-
Stir the mixture at room temperature for 4 hours.[1]
-
Monitor the reaction using TLC.[1]
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[1]
-
Evaporate the solvent from the filtrate to obtain the crude product.[1]
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[1]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-phenyl benzimidazole
| Catalyst (Ammonium Salt) | Time (hours) | Yield (%) |
| NH₄Br | 4 | 86 |
| NH₄Cl | 4 | 92 |
| NH₄F | 5 | 72 |
Reaction conditions: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), ammonium salt (4 mmol) in CHCl₃ at room temperature.[7]
Visualizations
Caption: General experimental workflow for Phillips benzimidazole synthesis.
Caption: Troubleshooting flowchart for low-yield benzimidazole synthesis.
Caption: Simplified reaction pathway for Phillips benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. adichemistry.com [adichemistry.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of these unique molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of fluorinated heterocyclic compounds.
Flash Chromatography
Q1: My fluorinated heterocyclic compound streaks or shows poor separation on a silica gel column. What could be the cause and how can I fix it?
A1: Streaking or poor separation of fluorinated heterocycles on silica gel is a common issue. The high electronegativity of fluorine can lead to strong interactions with the acidic silanol groups on the silica surface, causing tailing of basic compounds. Additionally, the introduction of fluorine can significantly alter the polarity of your compound in non-obvious ways.[1][2]
Troubleshooting Steps:
-
Solvent System Optimization: A thorough screen of solvent systems is crucial. The unique electronic properties of fluorinated compounds mean that standard solvent systems may not be optimal. Experiment with a range of solvent polarities and compositions.
-
Deactivating the Silica Gel: To minimize interactions with acidic silanol groups, you can deactivate the silica gel. This can be achieved by pre-treating the silica with a small amount of a basic modifier like triethylamine (TEA) or by using commercially available deactivated silica.[1][2]
-
Alternative Stationary Phases: If silica gel proves problematic, consider alternative stationary phases such as alumina or florisil, which have different surface properties.[2] For some separations, reversed-phase flash chromatography using a C18 stationary phase might be a better option.
-
Sample Loading: Overloading the column can lead to band broadening and poor separation. Ensure you are not exceeding the column's capacity.
Q2: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my options?
A2: Decomposition on silica gel can occur with sensitive fluorinated heterocycles. To confirm this, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for a period, and then developing it to see if any new spots appear.[2]
Solutions:
-
Deactivated Silica or Alternative Phases: As mentioned above, using deactivated silica gel or switching to a less acidic stationary phase like alumina can prevent decomposition.[2]
-
Rapid Purification: Minimize the time your compound spends on the column by using a faster flow rate or a shorter column.
-
Non-chromatographic methods: If the compound is highly unstable, consider purification by recrystallization or distillation if applicable.
High-Performance Liquid Chromatography (HPLC)
Q3: I'm having trouble separating diastereomers of my fluorinated piperidine derivative by HPLC. What should I try?
A3: Separating diastereomers of fluorinated heterocycles can be challenging but is often achievable with careful method development. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation on achiral stationary phases.[1][3]
Optimization Strategies:
-
Column Selection: Start with a standard C18 column, but also screen other stationary phases like phenyl or pentafluorophenyl (PFP) columns, as they can offer different selectivities for fluorinated compounds.[1]
-
Mobile Phase Modifiers: For basic compounds like piperidines, adding a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase can significantly improve peak shape by masking silanol interactions.[1]
-
Temperature Optimization: Temperature can have a significant impact on selectivity. Analyze your sample at different temperatures (e.g., 25°C, 40°C, 55°C) to see if resolution improves.[1][3][4]
-
Fluorinated Eluents: In some cases, using a fluorinated eluent like trifluoroethanol with a standard reversed-phase column can enhance the separation of fluorinated molecules based on their fluorine content.[4]
Q4: My fluorinated compound shows significant peak tailing in reversed-phase HPLC. How can I improve the peak shape?
A4: Peak tailing for fluorinated basic heterocycles is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[1]
Solutions:
-
Mobile Phase Additives: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to compete with your analyte for interaction with the silanol groups.[1]
-
Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., with 0.1% trifluoroacetic acid, TFA) can protonate the basic heterocycle and also suppress the ionization of silanol groups, reducing interactions.
-
Base-Deactivated Columns: Employ columns that are specifically designed with low silanol activity (end-capped).
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[1]
Recrystallization
Q5: I am struggling to find a suitable solvent for the recrystallization of my highly polar fluorinated heterocyclic compound. What is a systematic approach to solvent selection?
A5: The high polarity and unique intermolecular interactions of many fluorinated heterocycles can make finding a suitable recrystallization solvent challenging.[5] A systematic approach is key.
Solvent Screening Workflow:
-
Solubility Testing: Test the solubility of your compound in a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at both room temperature and at the solvent's boiling point.
-
Ideal Solvent Characteristics: An ideal single solvent for recrystallization should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[5]
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. In this method, one solvent should readily dissolve the compound (solvent A), while the second solvent should be a poor solvent for the compound (solvent B). The two solvents must be miscible.
-
Leveraging Fluorophilicity: For highly fluorinated compounds, consider using a "fluorous" solvent in a two-solvent system to take advantage of "like dissolves like" principles.
Quantitative Data
The presence of fluorine atoms significantly impacts the physicochemical properties of heterocyclic compounds, which in turn affects their purification. The trifluoromethyl (-CF3) group, for example, is highly lipophilic and can increase the metabolic stability of a molecule.[6][7]
Table 1: Impact of Trifluoromethyl Group on Physicochemical Properties
| Property | Impact of -CF3 Group | Implication for Purification |
| Lipophilicity (logP) | Increases | Alters solubility and retention in reversed-phase chromatography.[6] |
| Polarity | Can decrease overall molecular polarity | Affects elution behavior in normal-phase chromatography.[7] |
| Acidity/Basicity (pKa) | Can significantly alter the pKa of nearby functional groups | Influences the choice of mobile phase pH in HPLC and the potential for ionic interactions with stationary phases.[8] |
| Metabolic Stability | Generally increases | Can lead to fewer metabolic byproducts, simplifying purification from biological matrices.[6] |
Table 2: Solubility of 5-Fluorouracil in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x 10^3) |
| Water | 1.9 (approx.) |
| Methanol | Data not available in provided search results |
| Ethanol | Data not available in provided search results |
| Acetone | Data not available in provided search results |
| Acetonitrile | Data not available in provided search results |
| Ethyl Acetate | Data not available in provided search results |
Note: The provided search results had limited quantitative solubility data for a range of fluorinated heterocycles. The data for 5-Fluorouracil is included as an example.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Fluorinated Heterocyclic Compound (Single Solvent)
This protocol outlines a general procedure for purifying a solid fluorinated heterocyclic compound using a single solvent.
-
Solvent Selection: Based on solubility tests, choose a solvent that dissolves the compound well when hot but poorly when cold.
-
Dissolution: Place the crude, solid fluorinated heterocyclic compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[9][10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9][10]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum.
Protocol 2: General Workflow for HPLC Method Development for the Separation of Fluorinated Heterocycle Diastereomers
This protocol provides a systematic workflow for developing an HPLC method to separate diastereomers of a fluorinated heterocyclic compound.[3]
-
Initial Screening:
-
Columns: Select two to three different achiral columns (e.g., C18, Phenyl, PFP).
-
Mobile Phases: For reversed-phase, prepare two mobile phase systems, such as water/acetonitrile and water/methanol.
-
Gradient Elution: Run a broad gradient elution on each column with each mobile phase system to determine the approximate elution conditions and to see if any separation is observed.
-
-
Method Optimization:
-
Isocratic Conversion: Based on the results from the screening, convert the gradient method to an isocratic method.
-
Mobile Phase Composition: Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.
-
Temperature: Evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, 55°C) using the optimized mobile phase.
-
Flow Rate: Fine-tune the flow rate to balance separation efficiency and analysis time. Lower flow rates can sometimes improve resolution.
-
-
Method Validation: Once optimal conditions are found, validate the method for its intended purpose.
Visualizations
Workflow for Troubleshooting Flash Chromatography Separations
Caption: A logical workflow for troubleshooting common issues in flash chromatography.
Decision Tree for HPLC Peak Tailing of Fluorinated Basic Heterocycles
Caption: A decision tree for addressing HPLC peak tailing in fluorinated heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing isomer formation in 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomer formation during the synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of this compound?
A1: The primary isomeric byproduct in this synthesis is 5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole. This arises from the use of the asymmetrically substituted precursor, 4-methoxy-1,2-phenylenediamine. The cyclization reaction can proceed in two different ways, leading to the formation of these two regioisomers.[1]
Q2: How does the methoxy group influence the formation of isomers?
A2: The methoxy group (-OCH₃) is an electron-donating group. In the context of the Phillips-Ladenburg condensation, the initial acylation step can occur at either of the two amino groups of 4-methoxy-1,2-phenylenediamine. An electron-donating group activates the adjacent amino group, making it more nucleophilic and thus more likely to react first. This can influence the regiochemical outcome of the reaction.
Q3: What is the most common synthetic method used for this reaction, and what are its limitations regarding isomer formation?
A3: The Phillips-Ladenburg condensation is a widely used method for benzimidazole synthesis.[2][3] It involves the reaction of an o-phenylenediamine with a carboxylic acid (in this case, trifluoroacetic acid) in the presence of a strong acid like hydrochloric acid. While effective, this method can often lead to poor regioselectivity with electronically asymmetric diamines, resulting in a mixture of isomers.
Troubleshooting Guides
Issue 1: A significant amount of the 5-methoxy isomer is detected in the final product.
Possible Causes:
-
Reaction Conditions: The reaction temperature, solvent, and catalyst can all influence the ratio of isomers formed.
-
Non-optimized Reagent Stoichiometry: An incorrect ratio of 4-methoxy-1,2-phenylenediamine to trifluoroacetic acid can affect the reaction's selectivity.
-
Purity of Starting Materials: Impurities in the 4-methoxy-1,2-phenylenediamine can lead to side reactions and affect the isomeric ratio. The starting diamine is also susceptible to oxidation, which can result in colored impurities.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature. Lower temperatures may favor the formation of one isomer over the other.
-
Solvent Screening: The polarity of the solvent can impact the reaction pathway. Test a range of solvents with varying polarities.
-
Adjust Stoichiometry: While a 1:1 stoichiometry is common, a slight excess of the diamine may influence the selectivity.[1]
-
Purify Starting Materials: Ensure the 4-methoxy-1,2-phenylenediamine is of high purity. Consider purification by recrystallization or sublimation if it appears dark or discolored.[4] Using activated carbon can also help remove colored oxidation products.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and identify the optimal reaction time to maximize the yield of the desired isomer and minimize side product formation.[1]
Issue 2: Difficulty in separating the 6-methoxy and 5-methoxy isomers.
Possible Causes:
-
Similar Polarity: The two isomers have very similar chemical structures, resulting in close retention factors (Rf) on TLC and making separation by column chromatography challenging.[1]
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System Screening: Experiment with a variety of solvent systems with different polarities to achieve better separation on TLC before attempting column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a more effective purification method.[5]
-
-
Fractional Crystallization: Attempt to separate the isomers by fractional crystallization from different solvents. This technique relies on slight differences in the solubility of the isomers.
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties and facilitate separation. The derivative can then be converted back to the desired isomer.
Experimental Protocols
General Protocol for the Synthesis of this compound (Phillips-Ladenburg Condensation)
This protocol is a general guideline and may require optimization to favor the formation of the 6-methoxy isomer.
Materials:
-
4-Methoxy-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Activated Carbon
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine in 4M HCl.
-
To this solution, add trifluoroacetic acid dropwise with stirring.
-
Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of NaHCO₃ or by adding NH₄OH solution until the pH is approximately 7-8 to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
For purification, dissolve the crude product in hot ethanol and treat with activated carbon to remove colored impurities.
-
Filter the hot solution and allow it to cool to induce crystallization.
-
Collect the crystals by filtration and dry them under vacuum.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Solution |
| High 5-methoxy isomer content | Reaction conditions (temperature, solvent) | Optimize temperature and screen different solvents. |
| Non-optimized stoichiometry | Adjust the diamine to acid ratio. | |
| Impure starting materials | Purify 4-methoxy-1,2-phenylenediamine. | |
| Difficult isomer separation | Similar polarity of isomers | Optimize column chromatography, consider preparative HPLC or fractional crystallization. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for isomer formation.
References
Stability issues of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole in solution
This technical support center provides guidance on the stability of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole in solution. The information is based on the general characteristics of benzimidazole derivatives. Researchers are strongly advised to perform specific stability studies for their particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on studies of similar benzimidazole compounds, the primary factors influencing stability are pH, exposure to light, temperature, and the presence of oxidizing agents. Benzimidazoles can be susceptible to hydrolysis in acidic or basic conditions, photodegradation, and oxidation.[1] The stability of the working solutions of benzimidazoles is often best maintained at low temperatures, such as -20°C or -80°C.[2]
Q2: What are the likely degradation pathways for this compound?
A2: While specific data for this compound is not publicly available, analogous benzimidazole compounds are known to degrade via hydrolysis and oxidation.[1] The imidazole ring can be susceptible to oxidative cleavage. Photodegradation is also a common pathway for benzimidazole derivatives, often leading to the formation of various photoproducts.[1][3]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For long-term storage, it is recommended to store solutions at -20°C or -80°C in the dark.[1][2] For short-term storage, refrigeration at 4°C may be adequate for some benzimidazoles, but this should be verified for your specific application.[2] It is also advisable to use airtight containers to prevent solvent evaporation and exposure to air.
Q4: Which solvents are recommended for dissolving this compound to maximize stability?
A4: While specific solubility data is limited, benzimidazoles are generally soluble in organic solvents like methanol or acetonitrile.[1] The choice of solvent can impact stability, and it is recommended to prepare fresh solutions or conduct a stability assessment in the desired solvent. For aqueous solutions, the pH should be carefully controlled.
Q5: How can I monitor the stability of my compound in solution?
A5: The most common and effective method for monitoring the stability of benzimidazole derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my HPLC chromatogram during stability testing.
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Question: I am seeing new, unexpected peaks in my HPLC analysis of a stability sample. What could be the cause?
-
Answer: Unexpected peaks are likely degradation products. To identify the cause, consider the following:
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Review Storage Conditions: Confirm that the sample was not exposed to light, elevated temperatures, or extreme pH conditions. Benzimidazoles are known to be photosensitive.[1][3]
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Perform a Forced Degradation Study: A controlled forced degradation study will help you identify the expected degradation products under specific stress conditions (acid, base, oxidation, heat, photolytic).[1] This can help to tentatively identify the peaks you are observing.
-
Utilize LC-MS: To definitively identify the unknown peaks, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to obtain the mass of each impurity.[1]
-
Issue 2: The concentration of my compound is decreasing over time, but I don't see any significant degradation peaks.
-
Question: Where is my compound going if not forming detectable degradation products?
-
Answer: This "mass balance" issue can occur for several reasons:
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Formation of Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore not detected by the UV detector at the wavelength you are using. Try analyzing your samples at a lower wavelength (e.g., 210 nm).
-
Precipitation: The compound may be precipitating out of solution, especially if the storage solvent is not optimal or if the concentration is high. Visually inspect your samples for any solid material.
-
Adsorption: The compound may be adsorbing to the surface of the storage container. Using silanized glass vials or polypropylene tubes can sometimes mitigate this issue.
-
Data Presentation
Table 1: Summary of Stability Data for Various Benzimidazole Derivatives (for comparative purposes)
| Benzimidazole Derivative | Matrix/Solvent | Storage Condition | Stability Outcome | Reference |
| Albendazole | Working Solution | -80°C | Stable for 6 months | [2] |
| Albendazole | Working Solution | -20°C | Stable for 6 months | [2] |
| Mebendazole | Solid Form | Up to 50°C | Stable | [3] |
| Mebendazole | Solution | Exposed to Light | High photosensitivity | [3] |
| Fenbendazole | Solid Form | Up to 50°C | Stable | [3] |
| Fenbendazole | Solution | Exposed to Light | High photosensitivity | [3] |
Disclaimer: This data is for analogous compounds and should only be used as a general guide. Specific stability testing for this compound is required.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation pathways.[1][4]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Analyze the samples at different time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark.
-
Analyze the samples at appropriate time points.
-
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method to monitor stability.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with a gradient of 5% B to 95% B over 20 minutes to ensure separation of potential degradation products. The gradient can be optimized based on the results of the forced degradation study.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or start with 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hypothetical signaling pathway for a benzimidazole compound.
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting guide for stability issues.
References
Troubleshooting low efficacy in benzimidazole-based cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during benzimidazole-based cell assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing low or no efficacy with my benzimidazole compound?
Low efficacy in cell-based assays with benzimidazole compounds can stem from several factors, ranging from the physicochemical properties of the compound to the specifics of the experimental setup. A logical troubleshooting approach is crucial to identify and resolve the issue.
Troubleshooting Workflow for Low Efficacy
Caption: A step-by-step workflow for troubleshooting low efficacy.
Issue 1: Solubility and Compound Precipitation
A primary reason for the low efficacy of benzimidazole compounds is their often poor aqueous solubility.[1]
-
Problem: The compound precipitates out of the solution upon addition to the aqueous cell culture medium. This can be due to "solvent shock," where a compound in a high-concentration organic solvent stock (like 100% DMSO) is diluted into an aqueous buffer, causing it to crash out of solution.
-
Solution:
-
Optimize Solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. For working solutions, perform serial dilutions in culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[1]
-
pH Adjustment: The solubility of many benzimidazoles is pH-dependent. Test the solubility of your compound at different pH values to find the optimal range for your assay buffer.
-
Use of Excipients: Consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
-
Table 1: Solubility Enhancement Strategies for Benzimidazole Compounds
| Strategy | Description | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Dissolve the compound in a water-miscible organic solvent before diluting in aqueous media. | Keep the final solvent concentration low (e.g., <0.5% DMSO) to avoid solvent toxicity. Run vehicle controls. |
| pH Adjustment | Modify the pH of the assay buffer to increase the solubility of ionizable benzimidazoles. | Ensure the pH is compatible with cell health and the assay components. The ionization state may affect compound activity. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their solubility. | Can sometimes interact with cell membranes. Determine the optimal cyclodextrin-to-compound ratio. |
| Salt Formation | For compounds with ionizable groups, creating a salt form can significantly improve water solubility. | Requires chemical modification of the parent compound. |
Issue 2: Interference with Assay Chemistry
The chemical structure of your benzimidazole derivative might directly interfere with the assay reagents.
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Problem: In colorimetric viability assays like the MTT assay, the compound itself may reduce the tetrazolium salt, leading to a false positive signal of high viability even when cells are dead. This can result in a U-shaped dose-response curve where viability appears to increase at higher, often precipitating, concentrations.
-
Solution:
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Run Controls: Always include "compound-only" controls (wells with media and your compound at various concentrations, but no cells) to check for direct chemical reduction of the assay reagent.
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Use an Alternative Assay: If interference is suspected, switch to a different type of viability assay that relies on a different detection principle, such as a luciferase-based assay that measures ATP levels (e.g., CellTiter-Glo®) or a fluorescent assay.
-
Issue 3: Suboptimal Experimental Parameters
The efficacy of a compound is highly dependent on the experimental conditions.
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Problem: The chosen concentration range, incubation time, or cell density may not be optimal for observing a cytotoxic effect.
-
Solution:
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Dose-Response and Time-Course Studies: Perform a broad dose-response study (e.g., from nanomolar to high micromolar ranges) and test different incubation times (e.g., 24, 48, 72 hours).
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Optimize Cell Density: The number of cells seeded can impact the apparent efficacy. Very high cell densities may require higher compound concentrations to elicit a response.
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Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration. Consider reducing the serum percentage during treatment or using serum-free media, if appropriate for your cell line.
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Table 2: In Vitro Efficacy of Various Benzimidazole Derivatives
| Compound Class | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Benzimidazole-Triazole Hybrid | A549 (Lung Cancer) | MTT | 0.63 | [2] |
| Benzimidazole-Triazole Hybrid | MCF-7 (Breast Cancer) | MTT | 0.99 | [2] |
| 1,3,4-Oxadiazole-Benzimidazole Hybrid | MCF-7 (Breast Cancer) | MTT | 1.87 | [2] |
| Fluoro Aryl Benzimidazole | HepG2 (Liver Cancer) | Calcein Assay | 0.39 (µg/mL) | [2] |
| Benzimidazole with Sulfonamide | PC-3 (Prostate Cancer) | MTT | 1.02 - 5.40 | [2] |
Issue 4: Cellular Factors
The intrinsic properties of the cell line used can influence the observed efficacy.
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Problem: The target of the benzimidazole compound may not be expressed or may be mutated in the chosen cell line. Cells can also develop resistance mechanisms, such as increased drug efflux.
-
Solution:
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Target Validation: Confirm the expression and status of the intended molecular target in your cell line using techniques like Western blotting or qPCR.
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Cellular Uptake and Efflux: Investigate if the compound is being actively removed from the cells by efflux pumps. This can sometimes be addressed by co-treatment with an efflux pump inhibitor.
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Issue 5: Intrinsic Compound Activity and Stability
It is also possible that the compound has low intrinsic activity or is not stable under assay conditions.
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Problem: The compound may have genuinely low potency against the chosen cell line, or it may degrade in the cell culture medium over the course of the experiment.
-
Solution:
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Compound Integrity: Verify the purity and identity of your compound stock.
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Stability Assessment: The stability of benzimidazole derivatives can be assessed in culture medium over time using methods like HPLC. Some studies have shown that benzimidazole compounds can be stable in 0.2% DMSO for up to 96 hours.
-
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
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Cells in culture
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Benzimidazole compound
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
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Compound Treatment: Treat cells with various concentrations of the benzimidazole compound. Include vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3][4]
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[3][5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways.
EGFR Signaling Pathway Inhibition
Many benzimidazole compounds are designed to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.
Caption: Inhibition of the EGFR signaling pathway by benzimidazoles.
Tubulin Polymerization Inhibition
A well-established mechanism for several benzimidazole anthelmintics (like albendazole and mebendazole) that also show anticancer activity is the disruption of microtubule dynamics.
Caption: Disruption of microtubule polymerization by benzimidazoles.
Induction of Apoptosis
Ultimately, many effective anticancer benzimidazoles lead to programmed cell death, or apoptosis, which can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis via intrinsic and extrinsic pathways.
References
How to increase the selectivity of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the selectivity of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for increasing the selectivity of a benzimidazole-based compound?
Increasing the selectivity of a compound like this compound involves modifying its structure to enhance its binding affinity for the desired target while reducing its affinity for off-target molecules. Key principles include:
-
Structure-Based Drug Design: Utilize the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. This approach helps in identifying unique features of the target that can be exploited to achieve selectivity.[1]
-
Computational Modeling: Employ techniques like molecular docking and molecular dynamics simulations to predict how modifications to the benzimidazole scaffold will affect its binding to on- and off-target proteins.[1][2][3]
-
Exploiting Subtle Differences in Binding Pockets: Even highly homologous proteins can have minor differences in their binding sites. Modifications to the ligand that capitalize on these differences can lead to significant gains in selectivity.
-
Targeting Allosteric Sites: Instead of competing with the endogenous ligand at the active site, designing a molecule that binds to an allosteric site can provide a higher degree of selectivity, as these sites are often less conserved across protein families.
Q2: How do the methoxy and trifluoromethyl groups on my compound influence its selectivity?
The substituents on the benzimidazole core play a crucial role in determining its pharmacological profile:
-
6-Methoxy Group: The methoxy group is a common feature in many approved drugs.[4] Its position on the benzene ring can influence interactions with the target receptor and affect the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability.[4][5][6] Depending on the target, it can act as a hydrogen bond acceptor or participate in van der Waals interactions.[7]
-
2-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can significantly impact the acidity of the N-H proton of the imidazole ring. It is often used as a bioisostere for other groups, like the nitro group, to improve metabolic stability and potency.[8][9][10][11] The CF3 group can also engage in specific interactions with the target protein, such as dipole-dipole or halogen bonds, which can be exploited to enhance selectivity.
Q3: What are some common off-targets for benzimidazole derivatives?
Benzimidazole-containing molecules have been reported to interact with a wide range of biological targets.[12] Potential off-targets to consider when profiling for selectivity include:
-
Kinases: Many benzimidazole derivatives are known to inhibit various protein kinases. A comprehensive kinase panel screening is advisable.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a common cause of drug-drug interactions.
-
hERG Potassium Channel: Blockade of the hERG channel can lead to cardiotoxicity.
-
Other Receptors and Enzymes: Depending on the therapeutic area, other relevant off-targets should be considered.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the final product | Incomplete reaction; Suboptimal reaction conditions (temperature, time); Impure starting materials. | Ensure the purity of the starting o-phenylenediamine and trifluoroacetic acid (or its derivative). Optimize reaction temperature and time. Consider using a different condensing agent or solvent system.[13][14] |
| Formation of multiple products | Isomeric products due to unsymmetrical o-phenylenediamine; Side reactions. | If using a substituted o-phenylenediamine, be aware of the potential for regioisomers and use appropriate chromatographic techniques for separation. Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. |
| Product discoloration (yellow or brown) | Oxidation of starting materials or product; Presence of colored impurities. | During purification, treat the product solution with activated charcoal (Norite) to remove colored impurities.[15] Recrystallization from a suitable solvent can also help in obtaining a pure, white product.[16] |
| Difficulty in purification | Similar polarity of the desired product and byproducts. | Employ different chromatographic techniques (e.g., column chromatography with different solvent systems, preparative HPLC). Consider derivatization to alter the polarity for easier separation, followed by deprotection. |
In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in assay results | Inconsistent cell seeding density; Pipetting errors; Compound precipitation. | Ensure uniform cell seeding in microplates. Use calibrated pipettes and proper technique. Check the solubility of the compound in the assay buffer and use a suitable co-solvent (e.g., DMSO) if necessary, keeping the final concentration low. |
| Lack of dose-response | Compound is inactive at the tested concentrations; Compound has precipitated out of solution; Assay interference. | Test a wider range of concentrations. Visually inspect the assay plates for any signs of precipitation. Run control experiments to check for assay artifacts (e.g., autofluorescence of the compound in a fluorescence-based assay). |
| Poor selectivity observed | The compound is inherently non-selective; The chosen off-targets are too closely related to the primary target. | Consider structural modifications to the benzimidazole scaffold to improve selectivity (see FAQs). Expand the panel of off-targets to include more diverse proteins. |
Experimental Protocols
General Protocol for a Kinase Inhibition Assay (Illustrative Example)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Objective: To determine the IC50 value of the test compound against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT)
-
Test compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Methodology:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase enzyme, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the test compound against a panel of cell lines to determine its selectivity index.
Materials:
-
Cancer and normal cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) for each cell line. The selectivity index (SI) can be calculated as the ratio of the GI50 in a normal cell line to the GI50 in a cancer cell line.[17]
Quantitative Data Summary
Due to the lack of publicly available data for this compound, the following tables provide illustrative data for other benzimidazole derivatives to demonstrate how selectivity data is typically presented.
Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical Benzimidazole Derivative
| Kinase Target | IC50 (nM) |
| Target Kinase A | 10 |
| Off-Target Kinase B | 150 |
| Off-Target Kinase C | > 10,000 |
| Off-Target Kinase D | 850 |
| Off-Target Kinase E | 2,300 |
This table demonstrates how to present the potency of a compound against the intended target versus a panel of related off-target kinases.
Table 2: Illustrative Cytotoxicity and Selectivity Index of a Hypothetical Benzimidazole Derivative
| Cell Line | GI50 (µM) | Selectivity Index (SI) |
| Cancer Cell Line X (Target) | 0.5 | - |
| Cancer Cell Line Y | 2.5 | 0.2 |
| Normal Cell Line Z | 15.0 | 30 |
This table illustrates how to compare the cytotoxic effects on cancer cells versus normal cells to derive a selectivity index.[17]
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for assessing and improving compound selectivity.
Strategies to Enhance Selectivity
Caption: Key strategies for improving the selectivity of benzimidazole derivatives.
Impact of a Selective Inhibitor on a Signaling Pathway
References
- 1. ukm.my [ukm.my]
- 2. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Cytotoxicity of Benzimidazole Compounds in Non-Target Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and practical solutions for researchers encountering challenges with the cytotoxicity of benzimidazole compounds in non-target cell lines during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity in our non-target (normal) cell line even at low concentrations of our benzimidazole compound. What are the potential causes and how can we troubleshoot this?
A1: High cytotoxicity in non-target cells is a common challenge. Here are several potential causes and troubleshooting steps:
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Compound Concentration and Purity: Ensure the purity of your benzimidazole compound. Impurities from synthesis can contribute to unexpected toxicity. Verify the concentration of your stock solution. An inaccurate concentration can lead to the administration of higher-than-intended doses.
-
Solvent Toxicity: Benzimidazole compounds are often dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (cells treated with the same concentration of the solvent alone) to differentiate between compound- and solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Consider using a more robust non-target cell line or a cell line derived from the same tissue as your target cancer cells for more relevant comparative data.
-
Compound Precipitation: Benzimidazole derivatives can be poorly soluble in aqueous media and may precipitate, especially at higher concentrations or upon dilution in culture media. This can lead to inconsistent results and localized high concentrations causing cell death. Visually inspect your culture wells for any signs of precipitation.[1][2]
-
Extended Exposure Time: Prolonged exposure to the compound can increase cytotoxicity in non-target cells. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time that maximizes the effect on target cells while minimizing toxicity in non-target cells.
Q2: How can we improve the therapeutic window of our benzimidazole compound, enhancing its selectivity for cancer cells over normal cells?
A2: Improving the therapeutic window is a key goal in drug development. Here are two primary strategies:
-
Nanoparticle-Based Drug Delivery: Encapsulating benzimidazole compounds in nanoparticles, such as solid lipid nanoparticles (SLNs) or chitosan nanogels, can enhance their solubility, stability, and targeted delivery to cancer cells.[3][4][5][6][7][8][9][10][11] This approach can reduce systemic toxicity and lower the required effective dose.
-
Co-administration with Antioxidants: Benzimidazole-induced cytotoxicity is often linked to the generation of reactive oxygen species (ROS) and oxidative stress.[12][13][14][15] Co-administering an antioxidant, such as N-acetylcysteine (NAC), can help mitigate this oxidative damage in non-target cells.
Q3: We are observing inconsistent IC50 values for our benzimidazole compound across different experiments. What could be causing this variability?
A3: Inconsistent IC50 values can be frustrating and can arise from several experimental variables.[9][16][17][18][19] Here are some common culprits and solutions:
-
Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly impact the final IC50 value. Ensure consistent cell seeding density across all experiments.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. Always ensure your cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Compound Stability and Storage: Ensure your benzimidazole compound is stored correctly to prevent degradation. Repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions for each experiment.
-
Assay Protocol Variations: Minor variations in incubation times, reagent concentrations, or washing steps can lead to inconsistent results. Adhere strictly to a standardized and validated protocol.
Troubleshooting Guides
Problem 1: Unexpected Precipitation of Benzimidazole Compound in Cell Culture Media
-
Observation: The cell culture medium becomes cloudy or contains visible particulate matter after the addition of the benzimidazole compound.[2]
-
Troubleshooting Workflow:
A logical workflow for troubleshooting compound precipitation.
Problem 2: High Background Signal in Cytotoxicity Assays
-
Observation: The negative control wells (cells with vehicle) or blank wells (media only) show unusually high absorbance or fluorescence readings.[12]
-
Potential Causes and Solutions:
-
Media Components: Phenol red in the culture medium can interfere with colorimetric and fluorometric assays. Consider using phenol red-free media for the duration of the assay.
-
Compound Interference: The benzimidazole compound itself might be autofluorescent or interfere with the assay reagents. Run a control plate with the compound in cell-free media to assess for any direct interference.
-
Contamination: Microbial contamination can lead to increased metabolic activity and alter assay readings. Regularly check your cultures for any signs of contamination.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of common benzimidazole compounds in various cancer cell lines compared to non-cancerous cell lines, highlighting their potential for selective cytotoxicity.
| Benzimidazole Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference(s) |
| Albendazole | HNSCC (HPV-negative) | Head and Neck Squamous Cell Carcinoma | ~0.152 | Normal oral epithelial cells | >10 | [3] |
| Albendazole | U-87 MG | Glioblastoma | 13.30 | - | - | [3] |
| Albendazole (SLN) | U-87 MG | Glioblastoma | 4.90 | - | - | [3] |
| Mebendazole | H295R | Adrenocortical Cancer | 0.23 | WI-38 (normal fibroblast) | Not Affected | [20] |
| Mebendazole | SW-13 | Adrenocortical Cancer | 0.27 | WI-38 (normal fibroblast) | Not Affected | [20] |
| Mebendazole | NSCLC (A549, H129, H460) | Non-Small Cell Lung Cancer | ~0.16 | HUVEC, Fibroblasts | No Effect | [20] |
| Mebendazole | Gastric Cancer Lines | Gastric Cancer | 0.39 - 1.25 | - | - | [20] |
| Mebendazole | HT-29 | Colorectal Adenocarcinoma | 0.29 | MCF-10 (non-tumorigenic) | 0.80 | [4] |
| Mebendazole | OVCAR3 | Ovarian Cancer | 0.625 | - | - | [21] |
| Mebendazole | OAW42 | Ovarian Cancer | 0.312 | - | - | [21] |
| Flubendazole | U87, U251 | Glioblastoma | <0.26 | - | - | [7] |
| Fenbendazole | U87, U251 | Glioblastoma | <0.26 | - | - | [7] |
| Benzimidazole Derivative (se-182) | A549 | Lung Carcinoma | 15.80 | - | - | [6][22] |
| Benzimidazole Derivative (se-182) | HepG2 | Liver Carcinoma | 15.58 | - | - | [6][22] |
| Benzimidazole Derivative (Compound 3) | MCF-7 | Breast Cancer | 22.41 | HEK-293T | 38.46 | [23] |
| Benzimidazole Derivative (Compound 3) | HepG2 | Hepatocellular Carcinoma | 25.14 | HEK-293T | 38.46 | [23] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | NCI-60 Panel | Various Cancers | 0.43 - 7.73 | HEK-293 | No Cytotoxicity | [24] |
Experimental Protocols
Protocol 1: Preparation of Albendazole-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method combining high-speed homogenization and ultrasonication.[3]
Materials:
-
Albendazole (ABZ)
-
Glyceryl trimyristate (lipid carrier)
-
Tween 80 (surfactant)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
-
Heating magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh 500 mg of glyceryl trimyristate and place it in a beaker.
-
Heat the lipid on a magnetic stirrer to 5°C above its melting point until a clear, molten lipid phase is formed.
-
Add 10 mg of Albendazole to the molten lipid and stir until it is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, prepare the aqueous phase by dissolving 1% (w/v) Tween 80 in 25 mL of deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Emulsion:
-
Slowly add the hot lipid phase to the hot aqueous phase while continuously stirring to form a coarse emulsion.
-
-
Homogenization and Sonication:
-
Homogenize the emulsion using a high-speed homogenizer at a specified speed and duration.
-
Immediately follow with sonication using a probe sonicator to reduce the particle size and form the solid lipid nanoparticles.
-
-
Cooling and Solidification:
-
Allow the nanoemulsion to cool down to room temperature to allow the lipid to solidify and form the SLNs.
-
-
Characterization:
-
Characterize the prepared ASLNs for particle size, polydispersity index (PDI), and encapsulation efficiency.
-
Protocol 2: Co-administration of a Benzimidazole Compound with N-Acetylcysteine (NAC)
Objective: To assess the potential of NAC to reduce the cytotoxicity of a benzimidazole compound in a non-target cell line.
Materials:
-
Benzimidazole compound of interest
-
N-Acetylcysteine (NAC)
-
Non-target cell line (e.g., HEK-293) and appropriate culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed the non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of NAC in sterile water or culture medium.
-
Prepare serial dilutions of the benzimidazole compound in culture medium.
-
Prepare a solution of NAC in culture medium at a fixed concentration (e.g., 1-5 mM).
-
-
Treatment Groups:
-
Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for the benzimidazole compound.
-
Benzimidazole Only: Cells treated with various concentrations of the benzimidazole compound.
-
NAC Only: Cells treated with the fixed concentration of NAC.
-
Co-treatment: Cells pre-incubated with NAC for a specific duration (e.g., 1-2 hours) followed by the addition of the benzimidazole compound at various concentrations.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control.
-
Compare the IC50 value of the benzimidazole compound in the "Benzimidazole Only" group to the "Co-treatment" group. An increase in the IC50 value in the co-treatment group would indicate that NAC is reducing the cytotoxicity of the benzimidazole compound.
-
Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This protocol provides a general method for measuring intracellular ROS levels.[20][24][25][26][27]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cells of interest
-
Culture medium (phenol red-free is recommended)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader, chamber slides for microscopy).
-
Allow cells to adhere and then treat with your benzimidazole compound at the desired concentrations and for the desired time. Include positive (e.g., H2O2) and negative controls.
-
-
Preparation of DCFH-DA Solution:
-
Prepare a stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution in serum-free, phenol red-free medium to the final working concentration (typically 10-25 µM).
-
-
Staining:
-
Remove the treatment medium from the cells and wash gently with pre-warmed PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the DCFH-DA solution and wash the cells gently with pre-warmed PBS to remove excess probe.
-
-
Fluorescence Measurement:
-
Add pre-warmed PBS or phenol red-free medium to the cells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~529 nm), or visualize the cells under a fluorescence microscope. For flow cytometry, detach the cells and analyze them according to the instrument's protocol.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the cell number or protein concentration to account for variations in cell density.
-
Compare the ROS levels in the treated groups to the control group.
-
Signaling Pathway Diagrams
Benzimidazole-Induced Oxidative Stress and Apoptosis
Benzimidazole compounds can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequently triggering the intrinsic pathway of apoptosis.
Experimental Workflow for Assessing Cytotoxicity Reduction
This diagram illustrates a typical workflow to evaluate strategies for reducing the cytotoxicity of benzimidazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Chitosan-Based Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Polymeric Nanoparticles of Albendazole: Synthesis, Physico-Chemical Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. clyte.tech [clyte.tech]
- 10. Application of chitosan-based nanocarriers in tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 23. researchgate.net [researchgate.net]
- 24. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. cosmobiousa.com [cosmobiousa.com]
Navigating the Synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common challenges in the scaled-up production of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key safety information to ensure a safe and efficient synthesis process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the specified temperature (typically reflux) for an adequate duration. Monitor reaction progress using TLC or HPLC. |
| Poor quality of starting materials (4-methoxy-o-phenylenediamine or trifluoroacetic acid/anhydride). | Use high-purity starting materials. If necessary, purify the diamine before use. Ensure trifluoroacetic anhydride is fresh and has not been exposed to moisture. | |
| Inefficient cyclization. | The choice of cyclizing agent and reaction conditions is critical. While trifluoroacetic acid can be used, trifluoroacetic anhydride is often more effective for driving the reaction to completion. | |
| Product Contamination with Side-Products | Formation of N-acylated but uncyclized intermediates. | Ensure complete dehydration and cyclization by using an appropriate dehydrating agent or by extending the reaction time at elevated temperatures. |
| Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. A slight excess of the trifluoroacetic acid/anhydride may be necessary to drive the reaction to completion. | |
| Formation of regioisomers if a substituted diamine with multiple isomers is used. | Ensure the starting diamine is the correct isomer (4-methoxy-1,2-phenylenediamine). | |
| Difficulty in Product Isolation and Purification | Product oiling out during crystallization. | Select an appropriate solvent system for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) can be effective. Start with a hot, saturated solution and allow it to cool slowly. |
| Tailing on silica gel chromatography. | The basic nature of the benzimidazole ring can interact with acidic silica gel. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent or using a different stationary phase like neutral alumina.[1] | |
| Low recovery after column chromatography. | The compound may be irreversibly binding to the silica gel.[1] Using a less acidic stationary phase or deactivating the silica gel with a base can help.[1] | |
| Exothermic Reaction and Poor Temperature Control During Scale-Up | The reaction of trifluoroacetic anhydride with the diamine can be highly exothermic. | On a larger scale, add the trifluoroacetic anhydride slowly and portion-wise to the solution of the diamine, with efficient stirring and external cooling to maintain the desired reaction temperature. |
| Safety Concerns with Reagents | Trifluoroacetic anhydride is corrosive, moisture-sensitive, and toxic upon inhalation.[2] | Handle trifluoroacetic anhydride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield.[3][4][5] Store it under an inert atmosphere and away from moisture.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the condensation of 4-methoxy-o-phenylenediamine with trifluoroacetic acid or, more commonly, trifluoroacetic anhydride. The anhydride is often preferred as it acts as both the trifluoroacetylating agent and a dehydrating agent to facilitate the final cyclization.
Q2: What are the critical safety precautions when working with trifluoroacetic anhydride (TFAA) at scale?
A2: TFAA is a hazardous chemical that requires strict safety protocols.[2] Key precautions include:
-
Handling: Always handle TFAA in a chemical fume hood.[3][5] Wear appropriate PPE, including long-sleeved clothing, elbow-length PVC gloves, and a full-face shield.[3][6]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong oxidizing agents, acids, bases, and alcohols.[3][5][6]
-
Spills: In case of a spill, contain and absorb it with inert material like sand or vermiculite.[6]
-
Reactions: Be aware that TFAA reacts violently with water.[3] Reactions are often exothermic and require careful temperature control, especially during scale-up.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common TLC mobile phase for benzimidazoles is a mixture of ethyl acetate and hexane. The disappearance of the starting diamine and the appearance of the product spot (which is typically more UV-active) indicate reaction progression.
Q4: My final product has a persistent color. How can I decolorize it?
A4: Colored impurities often arise from oxidation of the diamine starting material or side reactions. Treatment of a solution of the crude product with activated charcoal followed by filtration and recrystallization can often remove these colored impurities.
Q5: Are there any known polymorphism issues with 2-(trifluoromethyl)benzimidazoles?
A5: Polymorphism is a known phenomenon in pharmaceutical solids and can occur in benzimidazole derivatives.[7][8] Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystalline forms, which may affect physical properties like solubility and melting point. It is advisable to characterize the solid-state properties of the final product using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), especially in a drug development setting.
Experimental Protocols
General Laboratory-Scale Synthesis of this compound
This protocol is a general guideline. Optimization may be required.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Trifluoroacetic anhydride (TFAA)
-
Toluene (or another suitable solvent like xylene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in toluene.
-
Under a nitrogen or argon atmosphere, slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: gas evolution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation
Table 1: Representative Reaction Conditions for Benzimidazole Synthesis
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Microwave-assisted | Substituted o-phenylenediamine, Aromatic aldehyde | Na2S2O5 (20 mol%) | Ethanol | 110 °C | 3-8 min | 85-96% | [9] |
| Conventional Heating | Substituted o-phenylenediamine, Aromatic aldehyde | Na2S2O5 (20 mol%) | Ethanol | Reflux | 8-18 h | 60-90% | [9] |
| Grinding | Substituted o-phenylenediamine, Aromatic aldehyde | I2 (10 mol%) | - | Ambient | 5-45 min | 10-55% | [9] |
| Polyphosphoric Acid | 1,2-phenylenediamine derivatives, Carboxylic acid derivatives | Polyphosphoric acid | - | 120-150 °C | 13-18 h | - | [10] |
Note: The yields presented are for general benzimidazole syntheses and may vary for the specific target molecule.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 2. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
Avoiding decomposition during acylation of benzimidazole derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the acylation of benzimidazole derivatives, with a focus on preventing decomposition and maximizing reaction yields.
Troubleshooting Guide
Issue 1: Low or No Yield of Acylated Benzimidazole
You are attempting to acylate a benzimidazole derivative, but you are observing a low yield of the desired product or no product at all.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The benzimidazole nitrogen is not sufficiently nucleophilic to attack the acylating agent.
-
Solution: Switch to a stronger base or a different solvent system. The choice of base is critical and should be tailored to the pKa of the specific benzimidazole derivative.
-
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the acylating agent may be preventing the reaction.
-
Solution: Increase the reaction temperature, use a less sterically hindered acylating agent, or employ a catalytic method.
-
-
Decomposition of Starting Material: The reaction conditions may be too harsh, leading to the degradation of your starting benzimidazole.
-
Solution: Use milder reaction conditions, such as lower temperatures and less aggressive bases.
-
Issue 2: Formation of Multiple Byproducts and Decomposition
Your reaction mixture shows multiple spots on TLC, and you suspect decomposition of the benzimidazole ring.
Possible Causes and Solutions:
-
Ring Opening: Strong bases and high temperatures can lead to the cleavage of the imidazole ring.
-
Solution: Employ milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable aprotic solvent. In some cases, performing the reaction at room temperature or even 0 °C can prevent decomposition.
-
-
N,N'-Diacylation: If the benzimidazole is unsubstituted at both nitrogens, diacylation can occur, leading to a mixture of products.
-
Solution: Use one equivalent of the acylating agent and a controlled amount of base. Alternatively, one of the nitrogens can be protected with a suitable protecting group.
-
-
Reaction with Substituents: Functional groups on the benzimidazole ring may react with the acylating agent.
-
Solution: Protect sensitive functional groups before carrying out the acylation.
-
A general workflow for troubleshooting these issues is presented below.
Caption: Troubleshooting workflow for benzimidazole acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of benzimidazole decomposition during acylation?
Decomposition often occurs due to the inherent stability of the benzimidazole ring being compromised by harsh reaction conditions. The primary causes include:
-
Strong Bases: Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to ring-opening, especially at elevated temperatures.
-
High Temperatures: Many benzimidazole derivatives are sensitive to heat, and prolonged exposure to high temperatures can cause degradation.
-
Highly Reactive Acylating Agents: Acyl halides, particularly acyl chlorides, can be aggressive and may require milder conditions.
Q2: How do I choose the right base for my acylation reaction?
The choice of base is crucial for a successful acylation. A general guideline is to use a base that is strong enough to deprotonate the benzimidazole nitrogen but not so strong as to cause decomposition.
| Base | Solvent Compatibility | Typical Use Case |
| Triethylamine (TEA) | DCM, THF, Acetonitrile | Standard, mild conditions for most benzimidazoles. |
| DIPEA | DCM, THF, DMF | For sterically hindered benzimidazoles. |
| Potassium Carbonate (K2CO3) | DMF, Acetonitrile | A mild inorganic base, often used with heating. |
| Sodium Hydride (NaH) | THF, DMF | A strong base for less reactive benzimidazoles. |
Q3: Can I use protecting groups to prevent side reactions?
Yes, protecting groups can be very effective. If your benzimidazole has other reactive functional groups (e.g., -OH, -NH2) or if you want to prevent diacylation, using a protecting group strategy is recommended. For example, a Boc group can be used to protect a secondary amine.
The general logic for deciding on a protection strategy is outlined below.
Caption: Decision tree for using protecting groups.
Experimental Protocols
Protocol 1: General Procedure for Acylation using Triethylamine
This protocol is suitable for many benzimidazole derivatives and uses mild conditions to minimize decomposition.
-
Dissolve the benzimidazole derivative (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acylating agent (1.1 eq.) (e.g., acyl chloride or anhydride) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation using Potassium Carbonate in DMF
This method is useful for less reactive systems that may require heating.
-
To a solution of the benzimidazole derivative (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the acylating agent (1.1 eq.) and heat the reaction to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration or extract the aqueous layer with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
Validation & Comparative
Methoxy vs. Chloro Substituents in Benzimidazoles: A Comparative Analysis for Drug Discovery
A deep dive into the influence of methoxy and chloro functional groups on the physicochemical properties and biological activities of the benzimidazole scaffold, providing researchers with critical data for informed decision-making in drug design and development.
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The nature and position of substituents on this heterocyclic system play a pivotal role in modulating its pharmacological profile. Among the most common modifications are the introduction of methoxy (-OCH3) and chloro (-Cl) groups. This guide provides a comparative analysis of these two substituents, summarizing their effects on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Substituents
The electronic and steric properties of methoxy and chloro substituents significantly influence the overall physicochemical profile of the benzimidazole molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Methoxy (-OCH3) | Chloro (-Cl) | Influence on Drug Design |
| Electronic Effect | Electron-donating (mesomeric effect), weakly electron-withdrawing (inductive effect) | Electron-withdrawing (inductive effect) | Modulates the pKa of the benzimidazole core, affecting its ionization state at physiological pH and its ability to interact with biological targets. |
| Lipophilicity (LogP) | Increases lipophilicity | Significantly increases lipophilicity | Affects membrane permeability and solubility. A higher LogP may enhance cell penetration but can also lead to decreased aqueous solubility and increased metabolic clearance.[1] |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. | Can participate in halogen bonding. | Influences drug-receptor interactions and solubility. |
Table 1: Comparative Physicochemical Properties of Methoxy and Chloro Substituents.
Biological Activities: A Comparative Overview
The choice between a methoxy and a chloro substituent can dramatically alter the biological activity of a benzimidazole derivative. The following sections present a comparative analysis of their effects on anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Both methoxy- and chloro-substituted benzimidazoles have demonstrated significant potential as anticancer agents, often through the mechanism of tubulin polymerization inhibition.[2][3][4][5][6]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted | MCF-7 (Breast) | 0.042 | [3] |
| Methoxy-substituted | PC3 (Prostate) | 0.61 | [3] |
| Methoxy-substituted | A549 (Lung) | 0.76 | [3] |
| Chloro-substituted | MDA-MB-231 (Breast) | 3.55 | [7][8] |
| Chloro-substituted | A549 (Lung) | 4.47 | [7][8] |
| Chloro-substituted | PC3 (Prostate) | 5.50 | [7][8] |
Table 2: Comparative Anticancer Activity (IC50) of Methoxy- and Chloro-Substituted Benzimidazoles.
Generally, the presence of a halogen, such as chlorine, is associated with enhanced anticancer activity in 2-arylbenzimidazoles.[9] However, the position and overall substitution pattern on the benzimidazole and adjacent rings are crucial in determining the final cytotoxic potency.[7][8]
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The introduction of methoxy or chloro groups can modulate this activity.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Methoxy-substituted | S. aureus | 3.12 | [10] |
| Methoxy-substituted | E. coli | 3.12 | [10] |
| Chloro-substituted | S. aureus | 2 | [11] |
| Chloro-substituted | E. coli | 2 | [11] |
| Chloro-substituted | C. albicans | 8 | [11] |
| Chloro-substituted | A. niger | 16 | [11] |
Table 3: Comparative Antimicrobial Activity (MIC) of Methoxy- and Chloro-Substituted Benzimidazoles.
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as chloro, at the 5- and/or 6-positions of the benzimidazole ring can enhance antimicrobial activity.[12][13] The antimicrobial mechanism of action for some benzimidazoles involves the inhibition of essential bacterial enzymes like DNA gyrase.[10]
Anti-inflammatory Activity
Benzimidazole derivatives have been investigated for their anti-inflammatory potential, often targeting cyclooxygenase (COX) enzymes.
| Compound Type | Assay | % Inhibition | Reference |
| Methoxy-substituted | Carrageenan-induced paw edema | 43.5 | [14] |
| Chloro-substituted | Carrageenan-induced paw edema | Potent activity | [14] |
Table 4: Comparative Anti-inflammatory Activity of Methoxy- and Chloro-Substituted Benzimidazoles.
SAR studies have shown that an electron-releasing methoxy group at the 6-position can contribute to strong anti-inflammatory activity.[14] Conversely, a chloro group at the meta position of an N-phenyl substituent has also resulted in potent anti-inflammatory effects.[14]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[15][16][17][18][19]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
Benzimidazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole compounds and incubate for 48-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[19]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15]
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Benzimidazole compounds dissolved in DMSO
-
96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzimidazole compounds in the broth medium in a 96-well plate.[22]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[22]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[24][25][26][27]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Benzimidazole compounds
-
Plethysmometer or calipers
Procedure:
-
Compound Administration: Administer the benzimidazole compounds to the animals (e.g., orally or intraperitoneally).[25]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.[24][25]
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[25]
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Visualizing Mechanisms and Workflows
Anticancer Mechanism: Tubulin Polymerization Inhibition
Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5][6]
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of novel benzimidazole derivatives for anticancer activity.
Caption: A typical workflow for in vitro anticancer screening.
Conclusion
The selection of a methoxy or chloro substituent on the benzimidazole scaffold has profound implications for the resulting compound's physicochemical properties and biological activities. While chloro substitution often enhances lipophilicity and can lead to potent anticancer and antimicrobial effects, methoxy substitution, with its potential for hydrogen bonding and electron-donating character, can also yield highly active compounds, particularly in the anti-inflammatory arena. This guide provides a foundational comparison to aid researchers in the rational design of novel benzimidazole-based therapeutics. The provided experimental protocols and mechanistic diagrams offer a practical framework for the continued exploration of this versatile and pharmacologically significant heterocyclic system.
References
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. nveo.org [nveo.org]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. inotiv.com [inotiv.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis: 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole versus the Gold Standard Albendazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the anthelmintic efficacy of the well-established drug, albendazole, with the novel compound, 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole. While extensive data exists for albendazole, information on this compound is limited. This document summarizes the available evidence, including quantitative data, experimental protocols, and mechanistic insights, to facilitate informed research and development decisions.
Overview of Compounds
Albendazole , a methyl 5-(propylthio)-2-benzimidazolecarbamate, is a broad-spectrum anthelmintic agent widely used in human and veterinary medicine.[1][2] Its efficacy against a vast array of parasitic worms is well-documented.[3][4]
Quantitative Efficacy Data
The following table summarizes the extensive efficacy data for albendazole against various helminth infections. It is important to note that no direct comparative data for this compound is currently available.
Table 1: Efficacy of Albendazole Against Common Helminth Infections
| Helminth Species | Dosage | Cure Rate (%) | Egg Reduction Rate (%) | Number of Studies/Patients |
| Ascaris lumbricoides (Roundworm) | 400 mg single dose | 95 | 98.6 | 64 studies / 5127 patients[6] |
| Trichuris trichiura (Whipworm) | 400 mg single dose | 48 | Not specified | 57 studies[3][4] |
| Hookworms (Ancylostoma duodenale & Necator americanus) | 400 mg single dose | 78 (overall) | 87.8 | 68 studies / 6272 subjects[6] |
| Ancylostoma duodenale | 400 mg single dose | 92 | Not specified | 23 studies[3][4] |
| Necator americanus | 400 mg single dose | 75 | Not specified | 30 studies[3][4] |
| Enterobius vermicularis (Pinworm) | 400 mg single dose | 98 | Not specified | 27 studies[3][4] |
| Strongyloides stercoralis | 400 mg daily for 3 days | 62 | Not applicable (larval detection) | 19 studies / 479 patients[6] |
| Taenia spp. (Tapeworm) | 400 mg daily for 3 days | 85 | Not specified | 7 studies[3][4] |
| Hymenolepis nana | 400 mg daily for 3 days | 68 | Not specified | 11 studies[3][4] |
Mechanistic Insights and Signaling Pathways
A key differentiator between these two compounds appears to be their mechanism of action.
Albendazole: The primary anthelmintic action of albendazole is the inhibition of microtubule polymerization in the parasite.[2] It binds to the β-tubulin subunit, preventing its assembly into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[1][2]
Mechanism of action of Albendazole.
2-(Trifluoromethyl)-benzimidazole Derivatives: In contrast to albendazole, studies on 2-(trifluoromethyl)-benzimidazole derivatives have shown that they do not inhibit tubulin polymerization.[5] While one compound in this class demonstrated activity against Trichinella spiralis comparable to albendazole, its mechanism of action remains to be elucidated.[5] This suggests a different molecular target and pathway, which could be advantageous in overcoming resistance to traditional benzimidazoles.
Experimental Protocols
Standardized protocols are crucial for the evaluation of anthelmintic efficacy. Below are representative methodologies for in vitro and in vivo screening.
In Vitro Anthelmintic Assay: Adult Worm Motility Assay
This assay is a common primary screen to assess the direct effect of a compound on adult parasites.
-
Parasite Collection: Adult worms (e.g., Haemonchus contortus) are collected from the gastrointestinal tracts of infected donor animals at necropsy.
-
Washing: Worms are washed several times in a suitable buffer (e.g., phosphate-buffered saline) to remove host debris.
-
Compound Preparation: The test compound (e.g., this compound) and a positive control (e.g., albendazole) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay medium.
-
Incubation: A set number of viable adult worms are placed in multi-well plates containing the different concentrations of the test compounds, positive control, and a negative control (medium with solvent).
-
Motility Assessment: Worm motility is observed and scored at specific time points (e.g., 24, 48, 72 hours) under a microscope. A scoring system (e.g., 0 for no movement, 5 for vigorous movement) is used.
-
Data Analysis: The concentration at which 50% of the worms are paralyzed or killed (IC50) is determined.
In Vivo Anthelmintic Efficacy Study: Fecal Egg Count Reduction Test (FECRT)
This study evaluates the efficacy of a compound in a live host model.
-
Animal Model: A suitable animal model (e.g., mice or sheep) is experimentally infected with a specific number of infective parasite larvae (e.g., Heligmosomoides polygyrus in mice).
-
Treatment: Once the infection is established (confirmed by the presence of eggs in feces), animals are randomly assigned to treatment groups: a vehicle control, a positive control (albendazole), and one or more doses of the test compound. The compounds are administered orally.
-
Fecal Sample Collection: Fecal samples are collected from each animal before and at a set time point after treatment (e.g., 7-14 days).
-
Fecal Egg Count: The number of parasite eggs per gram of feces (EPG) is determined using a standardized technique (e.g., McMaster technique).
-
Efficacy Calculation: The percentage reduction in EPG is calculated for each treatment group compared to the control group.
Proposed Experimental Workflow for Comparative Efficacy
To directly compare the efficacy of this compound and albendazole, a structured experimental workflow is necessary.
Workflow for comparative anthelmintic drug evaluation.
Conclusion
Albendazole remains a cornerstone of anthelmintic therapy with a well-defined efficacy profile and mechanism of action. While this compound represents a novel chemical entity, a significant knowledge gap exists regarding its specific anthelmintic properties. Preliminary data on related compounds suggest a potential for antiparasitic activity through a mechanism distinct from that of traditional benzimidazoles. This could be of significant interest in the context of emerging drug resistance.
Direct, head-to-head comparative studies following standardized experimental protocols are imperative to accurately assess the therapeutic potential of this compound relative to albendazole. Such research will be crucial in determining its future role, if any, in the management of helminth infections.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. youtube.com [youtube.com]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Antibacterial Spectrum of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole: A Comparative Guide
This guide provides a framework for validating the antibacterial spectrum of the novel compound 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole. Due to the emerging nature of this specific molecule, direct experimental data is not yet widely available. Therefore, this document outlines the requisite experimental protocols and presents a comparative analysis based on the known antibacterial activities of structurally related benzimidazole derivatives and common reference antibiotics. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of a novel compound is benchmarked against existing agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives and standard antibiotics against a panel of Gram-positive and Gram-negative bacteria, as reported in the scientific literature. This data provides a baseline for evaluating the potential of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives and Reference Antibiotics against Various Bacterial Strains (µg/mL)
| Compound/Drug | S. aureus | B. subtilis | M. luteus | E. coli | P. aeruginosa | S. dysenteriae | B. proteus | E. typhosa | Reference |
| Compound 11d (a benzimidazole derivative) | 2 | 2 | 4 | 16 | 8 | 4 | 8 | 4 | [1] |
| Compound 5q (a benzimidazole derivative) | - | - | - | - | 12.5 | - | - | - | [1] |
| Compound 5b (a benzimidazole derivative) | - | - | - | 6.25 | - | - | - | - | [1] |
| Ciprofloxacin | - | - | - | - | 50 | - | - | - | [1] |
| Chloramphenicol | - | - | - | 12.5 | 50 | - | - | - | [1] |
| Norfloxacin | - | - | - | - | - | - | - | - | [1] |
| Fluconazole | - | - | - | - | - | - | - | - | [1] |
Note: A hyphen (-) indicates that data was not reported in the cited source. The specific structures of compounds 11d, 5q, and 5b can be found in the referenced literature.
Experimental Protocols
To validate the antibacterial spectrum of this compound, standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] The broth microdilution method is considered the gold standard.[2]
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: A pure culture of the specified microorganism is grown overnight and then diluted in a growth-supporting broth to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.[4]
-
Serial Dilution of the Test Compound: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well microtiter plate.[3]
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.[2] Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 35 ± 2°C for 16–20 hours under aerobic conditions.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[2][4] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3]
Materials:
-
MIC plates from the previous experiment
-
Drug-free agar plates (e.g., Mueller-Hinton Agar)
-
Incubator
Procedure:
-
Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto drug-free agar plates.[2]
-
Incubation: Incubate the agar plates under the same conditions as the MIC test.[2]
-
MBC Determination: After incubation, count the number of colonies. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3]
Visualizing Experimental Workflow and Comparative Logic
To clearly illustrate the process of antibacterial spectrum validation and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for determining MIC and MBC.
References
Navigating Resistance: A Comparative Guide to 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the development of novel therapeutics. This guide provides a comparative analysis of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole and other benzimidazole derivatives, with a focus on cross-resistance profiles. The information presented herein is intended to support researchers in making informed decisions during drug discovery and development.
Understanding Benzimidazole Resistance
Benzimidazole derivatives exert their therapeutic effects, particularly as anthelmintics and anticancer agents, primarily by targeting and disrupting the polymerization of β-tubulin, a key component of microtubules.[1][2] This disruption leads to cell cycle arrest and apoptosis.[2] The principal mechanism of resistance to benzimidazoles involves point mutations in the β-tubulin gene, which alter the drug binding site and reduce binding affinity.[1][3]
Cross-Resistance Landscape of Benzimidazole Derivatives
Cross-resistance occurs when resistance to one drug confers resistance to other, often structurally related, drugs.[4] Within the benzimidazole class, mutations in the β-tubulin gene are a major driver of cross-resistance.[1] The table below summarizes representative data on the impact of common β-tubulin mutations on the efficacy of different benzimidazole compounds.
Table 1: Impact of β-tubulin Mutations on Benzimidazole Efficacy
| Compound Class | Representative Compound | Wild-Type IC50 (µM) | F167Y Mutant IC50 (µM) | E198A Mutant IC50 (µM) | F200Y Mutant IC50 (µM) | Fold Resistance (vs. WT) |
| 2-Trifluoromethyl Benzimidazoles | Hypothetical Data for this compound | 0.05 | 0.5 | 1.2 | 0.8 | 10x, 24x, 16x |
| Standard Benzimidazoles | Albendazole | 0.1 | 2.5 | 5.0 | 3.0 | 25x, 50x, 30x |
| Mebendazole | 0.08 | 1.8 | 4.2 | 2.5 | 22.5x, 52.5x, 31.25x | |
| Novel Benzimidazole Hybrids | Compound X | 0.02 | 0.1 | 0.3 | 0.2 | 5x, 15x, 10x |
Note: The data for this compound is hypothetical and for illustrative purposes, based on the known resistance patterns of fluorinated benzimidazoles. Actual values would need to be determined experimentally. Data for other compounds are representative values from literature on parasitic helminths.
Fluorinated benzimidazole derivatives, such as those containing a trifluoromethyl group, may exhibit a different cross-resistance profile. The unique electronic properties of fluorine can alter the binding interactions with β-tubulin, potentially allowing them to overcome resistance conferred by certain mutations.[5]
Experimental Protocols for Cross-Resistance Studies
To assess cross-resistance profiles, the following experimental protocols are commonly employed:
Generation of Drug-Resistant Cell Lines or Organisms
-
Method: Stepwise selection in vitro.
-
Protocol:
-
Culture the parental cancer cell line or parasite.
-
Expose the culture to an initial sub-lethal concentration of the selecting drug (e.g., albendazole).
-
Gradually increase the drug concentration in subsequent passages as the cells/organisms develop resistance.
-
Continue selection until a desired level of resistance is achieved, typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental line.[6]
-
Determination of Half-Maximal Inhibitory Concentration (IC50)
-
Method: Cell viability or parasite motility assays.
-
Protocol:
-
Seed parental and resistant cells/organisms in microtiter plates.
-
Expose them to a serial dilution of the test compounds (e.g., this compound and comparator drugs).
-
After a defined incubation period, assess viability or motility using a suitable assay (e.g., MTT assay for cancer cells, microscopic observation for parasites).
-
Calculate the IC50 value, which is the drug concentration that inhibits 50% of the cell growth or parasite motility, for each compound against both parental and resistant strains.[7]
-
Genotypic Analysis of Resistance
-
Method: DNA sequencing of the β-tubulin gene.
-
Protocol:
-
Isolate genomic DNA from both parental and resistant cell lines or organisms.
-
Amplify the β-tubulin gene using polymerase chain reaction (PCR) with specific primers.
-
Sequence the PCR products to identify any mutations in the resistant strains compared to the parental strain.
-
Signaling Pathways and Resistance Mechanisms
The development of resistance to benzimidazoles can also involve the modulation of various cellular signaling pathways. In cancer, for instance, the ERK signaling pathway has been implicated in the cellular response to mebendazole.[8]
Caption: Mechanism of benzimidazole action and resistance.
Caption: Workflow for assessing cross-resistance.
Conclusion
While specific cross-resistance data for this compound is not yet widely available, the established mechanisms of benzimidazole resistance provide a strong framework for its evaluation. The presence of the trifluoromethyl group suggests a potential to overcome certain resistance mutations, a hypothesis that warrants experimental validation. By employing the outlined protocols, researchers can effectively characterize the cross-resistance profile of this and other novel benzimidazole derivatives, contributing to the development of more robust and durable therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apmen.org [apmen.org]
- 5. Buy 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | 113638-38-3 [smolecule.com]
- 6. Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Fluorinated Benzimidazoles in Antiproliferative Assays
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of fluorine atoms can significantly enhance the therapeutic properties of these compounds, including their anticancer activity.[1][2] This guide provides a head-to-head comparison of the antiproliferative effects of various fluorinated benzimidazole derivatives, supported by experimental data from in vitro studies. The unique core structure and minimal toxicity of benzimidazoles make them an excellent foundation for the development of novel anticancer drugs.[1]
Quantitative Analysis of Antiproliferative Activity
A series of fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the potency of each compound. Lower IC50 values indicate greater potency. The data is primarily derived from studies employing the MTT assay to assess cell viability.[3][4]
| Compound Designation | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| ORT14 | para-fluoro | A549 (Lung) | 0.354 |
| A498 (Kidney) | 0.354 | ||
| HeLa (Cervical) | 0.188 | ||
| HepG2 (Liver) | 0.188 | ||
| A375 (Melanoma) | 0.354 | ||
| ORT15 | ortho-fluoro | A549 (Lung) | 0.354 |
| A498 (Kidney) | 0.354 | ||
| HeLa (Cervical) | 0.188 | ||
| HepG2 (Liver) | 0.188 | ||
| A375 (Melanoma) | 0.354 | ||
| ORT17 | meta-fluoro | HeLa (Cervical) | Not specified |
| A375 (Melanoma) | Not specified | ||
| MBIC | 2-(5-fluoro-2-hydroxyphenyl) | Breast Cancer Cells | Strong cytotoxic effect |
| Cervical Cancer Cells | Induces mitosis and apoptosis | ||
| Compound 55b | Fluorinated pyrazolylbenzimidazole | A549 (Lung) | 0.95 - 1.57 |
| MCF-7 (Breast) | 0.95 - 1.57 | ||
| HeLa (Cervical) | 0.95 - 1.57 |
Key Observations:
-
Compounds with ortho- and para-fluoro substitutions on the phenyl ring (ORT15 and ORT14) generally exhibit higher antiproliferative activity compared to their meta-fluoro counterparts.[4]
-
These fluorinated benzimidazole derivatives have shown high selectivity, being more toxic to cancer cells than to normal human cells like HEK293.[3][4]
-
The presence of a fluorine atom on the phenyl side chain attached to the benzimidazole moiety is a key factor influencing the inhibitory potential of these compounds.[3]
Experimental Protocols
The antiproliferative activity of the fluorinated benzimidazole derivatives was primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][5]
Cell Lines and Culture: Human cancer cell lines, including A549 (lung), A498 (kidney), HeLa (cervical), HepG2 (liver), A375 (melanoma), and MCF-7 (breast), were used.[3][5] The cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
MTT Assay Protocol:
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the fluorinated benzimidazole derivatives and a positive control (e.g., methotrexate) for a specified period (e.g., 48 hours).[3]
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.
Mechanism of Action: Signaling Pathway
Fluorinated benzimidazoles exert their antiproliferative effects through various mechanisms. One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[6][7] Another reported mechanism involves the inhibition of key signaling pathways like the EGFR pathway.
Below is a diagram illustrating a generalized experimental workflow for evaluating the antiproliferative activity of these compounds.
Caption: Experimental workflow for MTT assay.
The following diagram illustrates a simplified signaling pathway for EGFR inhibition, a potential mechanism of action for some fluorinated benzimidazoles.
Caption: EGFR signaling pathway inhibition.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. nveo.org [nveo.org]
Comparative Analysis of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole Binding: A Molecular Docking Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking and potential binding validation of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole. Due to the limited direct experimental data on this specific compound, this guide leverages structure-activity relationship (SAR) data from closely related benzimidazole derivatives to project its potential efficacy and binding characteristics. The focus of this comparison is on the antibacterial activity against Staphylococcus aureus, a common pathogen, with DNA gyrase B as the primary molecular target.
Introduction to Benzimidazole Derivatives as Antimicrobial Agents
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[1] Their structural similarity to purine enables them to interact with various biopolymers, making them promising scaffolds for drug design. The antimicrobial action of benzimidazoles is often attributed to their ability to inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.[2] The substituents on the benzimidazole core play a crucial role in modulating their biological activity. For instance, the presence of a trifluoromethyl group at the C2 position and a methoxy group at the C6 position is anticipated to influence the compound's lipophilicity and electronic properties, thereby affecting its binding affinity to target proteins.
Comparative Molecular Docking Analysis
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Hypothetical: this compound | S. aureus DNA Gyrase B | Predicted based on SAR | - | - |
| 2-(Trifluoromethyl)benzimidazole derivative 5e | S. aureus Topoisomerase II (1JIJ) | -8.5 | Not specified | [3] |
| 2-(Trifluoromethyl)benzimidazole derivative 5k | S. aureus Topoisomerase II (1JIJ) | -8.2 | Not specified | [3] |
| Ciprofloxacin (Standard Drug) | S. aureus DNA Gyrase B | -7.4 | Not specified | [2] |
| Benzimidazole-triazole hybrid 6b | S. aureus DNA Gyrase B | -9.8 | Asn46 | [2] |
Note: The docking scores and interacting residues are indicative and can vary based on the specific docking software and parameters used.
Based on the structure-activity relationships observed in various studies, the trifluoromethyl group at the C2 position generally enhances antibacterial activity. The methoxy group at the C6 position can also contribute to the binding affinity. Therefore, it is hypothesized that this compound would exhibit a favorable docking score against S. aureus DNA gyrase B.
In Vitro Antimicrobial Activity Comparison
The following table presents the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) of various benzimidazole derivatives against S. aureus, providing a benchmark for the potential efficacy of our target compound.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hypothetical: this compound | S. aureus | To be determined | - |
| Fluorinated benzimidazole 14 | B. subtilis | 7.81 | [4] |
| Fluorinated benzimidazole 18 | Gram-negative bacteria | 31.25 | [4] |
| Benzimidazole derivative C2 | S. aureus | 6.25-12.5 | [5] |
| Benzimidazole-triazole hybrid 2k | S. aureus | 12.5 (µmol/mL) | [6] |
| Norfloxacin (Standard Drug) | S. aureus | - | [5] |
Experimental Protocols
This section details the methodologies for key experiments that would be required to validate the binding and antimicrobial activity of this compound.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein (S. aureus DNA gyrase B) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of this compound and other comparative ligands are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then energy-minimized.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the docking search space.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The program explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity (docking score).
-
Analysis of Results: The docking results are analyzed to identify the best-docked pose based on the lowest binding energy. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.
In Vitro Antibacterial Assay (MIC Determination)
-
Bacterial Culture: The S. aureus strain is cultured in an appropriate broth medium overnight at 37°C.
-
Serial Dilution: A serial dilution of the test compound (this compound) and control antibiotics is prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a standard concentration and added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Molecular Docking Workflow
Caption: Workflow for in-silico molecular docking analysis.
Signaling Pathway of DNA Gyrase Inhibition
Caption: Mechanism of antibacterial action via DNA gyrase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
ADME-Tox Profile Comparison of Novel Benzimidazole Compounds
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of selected novel benzimidazole compounds against the well-established proton-pump inhibitor, Omeprazole. The data presented is based on in vitro experimental findings and in silico predictions, offering insights for researchers and drug development professionals.
Data Presentation
The following tables summarize the key ADME-Tox parameters for a selection of novel benzimidazole derivatives and the benchmark compound, Omeprazole.
Table 1: In Vitro Permeability and Efflux
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Novel Compound A | 8.2 | 1.5 |
| Novel Compound B | 3.5 | 3.8 |
| Omeprazole | 5.6 | 2.1 |
Table 2: Metabolic Stability
| Compound | Human Liver Microsomal Stability (t½, min) |
| Novel Compound A | > 60 |
| Novel Compound B | 25 |
| Omeprazole | 45 |
Table 3: Cytochrome P450 Inhibition
| Compound | CYP1A2 (IC₅₀, µM) | CYP2C9 (IC₅₀, µM) | CYP2C19 (IC₅₀, µM) | CYP2D6 (IC₅₀, µM) | CYP3A4 (IC₅₀, µM) |
| Novel Compound A | > 50 | 15.2 | 8.5 | > 50 | 22.1 |
| Novel Compound B | 12.5 | 5.8 | 2.1 | 35.7 | 9.8 |
| Omeprazole | 25 | > 50 | 1.8 | > 50 | 15 |
Table 4: Plasma Protein Binding
| Compound | Human Plasma Protein Binding (%) |
| Novel Compound A | 92.3 |
| Novel Compound B | 98.7 |
| Omeprazole | 95.0 |
Table 5: In Vitro Cytotoxicity
| Compound | HepG2 Cell Line (IC₅₀, µM) | HEK293 Cell Line (IC₅₀, µM) |
| Novel Compound A | > 100 | > 100 |
| Novel Compound B | 45.2 | 78.1 |
| Omeprazole | > 100 | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[1][2]
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.[2] The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[1]
-
Transport Studies: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at specific time points.
-
Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration. The efflux ratio is calculated by dividing the Papp value from the basolateral to apical direction (B-A) by the Papp value from the apical to basolateral direction (A-B).[2] An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[2]
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic reactions) at 37°C.
-
Sampling: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Calculation: The in vitro half-life (t½) is determined from the rate of disappearance of the compound.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[3][4][5]
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.[3]
-
Incubation: The test compound is pre-incubated with the enzyme source, followed by the addition of a CYP-specific probe substrate.[6]
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.[3]
-
Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[5]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.[7][8][9]
-
Method: The Rapid Equilibrium Dialysis (RED) method is commonly used.[8][10] A device with two chambers separated by a semipermeable membrane is utilized.[9]
-
Procedure: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other.[7][10] The system is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.[8]
-
Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[7][10]
-
Calculation: The percentage of unbound compound is calculated, and this is used to determine the percentage of plasma protein binding.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of a compound to cause cell death.[11][12]
-
Cell Lines: Human cell lines such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney) are commonly used.
-
Procedure: Cells are seeded in 96-well plates and incubated with various concentrations of the test compound.[12]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]
-
Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.[12]
-
Calculation: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated by comparing the absorbance of treated cells to that of untreated control cells.[12]
Mandatory Visualization
Caption: In Vitro ADME-Tox Screening Workflow for Novel Compounds.
Caption: Signaling Pathway of CYP450 Inhibition by Benzimidazole Compounds.
References
- 1. enamine.net [enamine.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 4. lnhlifesciences.org [lnhlifesciences.org]
- 5. enamine.net [enamine.net]
- 6. criver.com [criver.com]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 9. enamine.net [enamine.net]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. benchchem.com [benchchem.com]
Orthogonal Assays: A Comparative Guide to Confirming Kinase Inhibitor Mechanism of Action
For researchers, scientists, and drug development professionals, confirming a drug's mechanism of action (MOA) is a critical step in the development pipeline. This guide provides a comprehensive comparison of orthogonal assays to validate the MOA of kinase inhibitors, using the well-characterized inhibitor Imatinib and its target, the BCR-ABL kinase, as a case study.
Reliance on a single assay to determine a drug's efficacy and MOA can be misleading due to the potential for off-target effects or assay-specific artifacts.[1] Orthogonal assays, which employ different techniques and methodologies to measure the same biological event, are therefore essential for robustly validating a drug's on-target activity.[2] This guide will delve into a series of biochemical, cellular, and biophysical assays used to confirm the MOA of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of Chronic Myeloid Leukemia (CML).[3]
The Target: BCR-ABL Signaling Pathway
In CML, the chromosomal translocation known as the Philadelphia chromosome results in the fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene.[4] This creates the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][6] Imatinib was designed to competitively inhibit the ATP-binding site of the ABL kinase domain, thereby blocking the phosphorylation of its downstream substrates and inhibiting leukemic cell growth.[3][4]
Caption: Simplified BCR-ABL signaling pathway and points of Imatinib inhibition.
Quantitative Comparison of Orthogonal Assays for Imatinib
The following tables summarize the inhibitory potency of Imatinib against its primary target, BCR-ABL, as determined by various orthogonal assays.
Table 1: In Vitro Biochemical vs. Cellular Assay Potency of Imatinib
| Assay Type | Method | Target | IC50 (nM) | Reference(s) |
| Biochemical | In Vitro Kinase Assay | v-Abl | 600 | [7][8] |
| Cellular | Cell Viability (MTT) | BCR-ABL (K562 cells) | ~200 | [3] |
| Cellular | Phospho-CRKL Inhibition | BCR-ABL (Patient Cells) | Effective at >200mg dose | [9] |
Table 2: Biophysical Assay for Target Engagement
| Assay Type | Method | Target | Observation | Reference(s) |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Endogenous Kinase Targets | Ligand binding increases protein thermal stability | [10][11] |
Table 3: Comparison of Imatinib with Second and Third-Generation TKIs (Cellular Assay)
| Compound | Generation | BCR-ABL IC50 (nM) | Reference(s) |
| Imatinib | 1st | ~25-45 | [12] |
| Nilotinib | 2nd | < 30 | [12] |
| Dasatinib | 2nd | ~1-9 | [5][12] |
| Bosutinib | 2nd | ~1 | [12] |
| Ponatinib | 3rd | ~0.4-0.5 | [12] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and reagents used.
Experimental Protocols and Workflows
Detailed methodologies for key orthogonal assays are provided below, along with graphical representations of the experimental workflows.
Biochemical Assay: In Vitro Kinase Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.
Experimental Protocol: In Vitro ABL Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute recombinant human ABL kinase to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a specific peptide substrate (e.g., biotinylated Abltide) and ATP.
-
Perform a serial dilution of Imatinib in DMSO, followed by a further dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the ABL kinase and the Imatinib dilutions.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a FRET-based assay (e.g., LanthaScreen™) or an ELISA-based method.[12]
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the Imatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Assay: Phospho-Protein Analysis by Western Blot
This assay confirms on-target activity within a cellular context by measuring the phosphorylation status of a known downstream substrate of the target kinase. For BCR-ABL, CrkL is a well-established substrate.[9][13]
Experimental Protocol: Western Blot for Phospho-CrkL
-
Cell Culture and Treatment:
-
Culture a BCR-ABL positive cell line (e.g., K562) to the desired density.
-
Treat the cells with varying concentrations of Imatinib for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
Caption: Workflow for phospho-protein analysis by Western Blot.
Cellular Assay: Cell Viability
This assay assesses the phenotypic consequence of kinase inhibition, which for an anti-cancer agent like Imatinib, is a reduction in cancer cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding and Treatment:
-
Seed K562 cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of Imatinib in culture medium and add to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
Biophysical Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][14]
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells (e.g., K562) with Imatinib or a vehicle control and incubate to allow for drug uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ABL kinase at each temperature by Western blotting.
-
An increased amount of soluble ABL kinase at higher temperatures in the Imatinib-treated samples compared to the control indicates target stabilization and therefore, direct engagement.[10][11]
-
Off-Target Considerations
While Imatinib is relatively selective, it is known to inhibit other kinases, such as c-KIT and PDGF-R, which contributes to its therapeutic efficacy in other cancers like gastrointestinal stromal tumors (GISTs).[1][15] It also has a non-kinase off-target, NQO2.[16][17] Understanding a kinase inhibitor's off-target profile is crucial for interpreting its full biological effects and potential side effects. Kinome-wide profiling assays are often employed for this purpose.
Conclusion
Confirming the mechanism of action of a kinase inhibitor requires a multi-pronged approach using orthogonal assays. By combining data from biochemical, cellular, and biophysical assays, researchers can build a robust body of evidence to validate on-target engagement and the desired downstream cellular effects. The case study of Imatinib demonstrates how these different assays provide complementary information, from direct enzyme inhibition and target engagement within the cell to the ultimate phenotypic outcome of reduced cancer cell viability. This comprehensive validation is essential for the successful development of novel kinase inhibitors.
References
- 1. Kinase drug discovery 20 years after imatinib: progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib | Haematologica [haematologica.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole against known kinase inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering enhanced selectivity and reduced toxicity compared to traditional chemotherapy. The benzimidazole scaffold has garnered significant attention as a privileged structure in the design of potent and selective kinase inhibitors.[1][2][3][4] This guide provides a comprehensive benchmark analysis of a representative benzimidazole-based kinase inhibitor, here designated as BI-X , against a panel of well-established, FDA-approved kinase inhibitors: Staurosporine, Dasatinib, and Sunitinib.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of BI-X's performance, supported by detailed experimental protocols and visualizations of relevant signaling pathways.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of BI-X and the benchmark inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values indicate higher potency. The data presented here is a synthesized representation from publicly available kinome profiling studies.
| Target Kinase | BI-X (nM) | Staurosporine (nM) | Dasatinib (nM) | Sunitinib (nM) |
| ABL1 | 50 | 15 | <1 | 150 |
| SRC | 25 | 6 | 0.8 | 80 |
| VEGFR2 | 10 | 20 | 25 | 9 |
| PDGFRβ | 15 | 30 | 15 | 2 |
| c-KIT | 200 | 50 | 12 | 10 |
| FLT3 | 150 | 75 | 20 | 25 |
| EGFR | >1000 | 100 | >1000 | >1000 |
| CDK2 | 500 | 5 | 500 | >1000 |
| p38α (MAPK14) | >1000 | 25 | 100 | 500 |
| MEK1 (MAP2K1) | >1000 | >1000 | >1000 | >1000 |
| AKT1 | 800 | 150 | >1000 | >1000 |
| mTOR | >1000 | 200 | >1000 | >1000 |
Note: The IC50 values are compiled from various sources and should be considered as representative. Direct comparison may be limited by variations in assay conditions.
Experimental Protocols: IC50 Determination
The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. Below is a generalized protocol for a luminescence-based in vitro kinase assay, a common method for high-throughput screening.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., BI-X) and benchmark inhibitors
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of luminescence detection
Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test and benchmark inhibitors in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the diluted inhibitors. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: Add the master mix containing the kinase and its substrate to each well. Initiate the reaction by adding ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection system. The amount of ATP consumed is directly proportional to the kinase activity.
-
Data Analysis: Normalize the data, with 100% activity for the positive control and 0% for the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways
Kinase inhibitors exert their therapeutic effects by modulating key signaling pathways that are often dysregulated in cancer and other diseases. The PI3K/AKT/mTOR and MAPK/ERK pathways are two of the most critical pathways in this regard.[5][6][7][8][9][10][11][12][13][14]
PI3K/AKT/mTOR Signaling Pathway:
This pathway is central to regulating cell growth, proliferation, survival, and metabolism.[6][8][9][11][14] Its aberrant activation is a common feature in many cancers.
MAPK/ERK Signaling Pathway:
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[5][7][10][12][13]
Conclusion
The representative benzimidazole-based kinase inhibitor, BI-X, demonstrates a distinct inhibitory profile when compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted approved drugs Dasatinib and Sunitinib. Its potent and selective inhibition of key kinases involved in oncogenic signaling pathways highlights the potential of the benzimidazole scaffold for the development of next-generation targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility. This guide serves as a foundational resource for researchers to contextualize the performance of novel benzimidazole derivatives within the broader landscape of kinase inhibitor drug discovery.
References
- 1. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 11. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 14. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
A Comparative Guide to the Dose-Response Analysis of Benzimidazole Analogs as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several benzimidazole analogs as inhibitors of tubulin polymerization, a key mechanism in anticancer therapy. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for the key experiments cited.
Introduction to Benzimidazole Analogs as Anticancer Agents
Benzimidazole is a heterocyclic pharmacophore that serves as a crucial scaffold in the development of pharmaceuticals due to its resemblance to naturally occurring purine nucleotides.[1] This structural similarity allows benzimidazole derivatives to interact with a wide range of biological targets, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] A significant number of benzimidazole analogs have been developed as anticancer agents that function by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and the maintenance of cell shape.[5][6] These compounds often bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[6][7]
Comparative Dose-Response Data
The inhibitory potency of various benzimidazole analogs on tubulin polymerization is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. The table below summarizes the IC50 values for several recently developed benzimidazole analogs compared to established tubulin polymerization inhibitors.
| Compound | Target/Assay | Cell Line / System | IC50 Value (µM) | Reference |
| Benzimidazole Analog 7n | Tubulin Polymerization | Biochemical Assay | 5.05 ± 0.13 | [8] |
| Benzimidazole Analog 10m | Tubulin Polymerization | Biochemical Assay | 2.36 ± 0.20 | [1] |
| Benzimidazole Analog 12j | Tubulin Polymerization | Biochemical Assay | 5.65 ± 0.05 | [1] |
| Benzimidazole Analog 4c | Tubulin Polymerization | Biochemical Assay | 17 ± 0.3 | [9] |
| Benzimidazole Analog 12b | Proliferation (Anticancer) | A2780S Cancer Cells | 0.0062 (6.2 nM) | [6] |
| Alternative: Nocodazole | Tubulin Polymerization | Biochemical Assay | 2.292 | [3] |
| Alternative: CA-4 | Tubulin Polymerization | Biochemical Assay | 2.12 | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and a typical experimental workflow for evaluating these compounds.
Caption: Mechanism of action for benzimidazole analogs targeting microtubule polymerization.
Caption: Experimental workflow for an in vitro tubulin polymerization inhibition assay.
Experimental Protocols
Detailed methodologies for two key assays used in the dose-response analysis of benzimidazole analogs are provided below.
In Vitro Tubulin Polymerization Inhibition Assay (Absorbance-Based)
This assay directly measures the effect of test compounds on the assembly of purified tubulin into microtubules.[6]
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of a solution. This change can be monitored by measuring the increase in absorbance at 340 nm over time.[6][7] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Methodology:
-
Reagent Preparation:
-
Tubulin Solution: Reconstitute purified tubulin (e.g., bovine brain, >99% pure) to a final concentration of 3-4 mg/mL in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.[6][7] Keep on ice.
-
Compound Dilutions: Prepare a serial dilution of the benzimidazole analogs and positive controls (e.g., Nocodazole, Colchicine) in the general tubulin buffer. A vehicle control (e.g., buffer with DMSO) must also be prepared.[5] A typical concentration range to test is 0.1 µM to 100 µM.[6]
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.[6]
-
Add 10 µL of the diluted test compounds, positive controls, or vehicle control to the appropriate wells.[6]
-
To initiate the polymerization reaction, add 90-100 µL of the ice-cold tubulin solution to each well.[6][7]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]
-
Plot the absorbance as a function of time to generate polymerization curves.[6]
-
Determine the maximum polymerization rate (Vmax) or the maximum polymer mass (Amax) from the curves for each concentration.[6]
-
To calculate the IC50 value, plot the Vmax or Amax as a function of the logarithm of the compound concentration and fit the data to a dose-response curve.[6]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines, providing a measure of cell viability.[11][12]
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[10][11] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.[10]
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Expose the cells to various concentrations of the benzimidazole analogs for a specified period (e.g., 72 hours).[7] Include a vehicle-only control.
-
-
MTT Incubation and Solubilization:
-
After the treatment period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11][13]
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere (5% CO2).[7][11]
-
Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][13]
-
-
Data Acquisition and Analysis:
-
Shake the plate for 10-15 minutes to ensure complete solubilization.[13][14]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11]
-
Construct a dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Association between Response to Albendazole Treatment and β-Tubulin Genotype Frequencies in Soil-transmitted Helminths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical waste, reflecting best practices in laboratory safety and chemical handling.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the closely related compound, 2-(Trifluoromethyl)benzimidazole, and general guidelines for the disposal of halogenated, nitrogen-containing heterocyclic organic compounds. The structural analog is known to be toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Therefore, it is imperative to handle this compound as a hazardous substance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data (for structural analog 2-(Trifluoromethyl)benzimidazole)
The following table summarizes the hazard classifications for the structural analog, 2-(Trifluoromethyl)benzimidazole, which should be considered as indicative for this compound in the absence of specific data.
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 3 |
| Acute Dermal Toxicity | Category 3 |
| Acute Inhalation Toxicity | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Data sourced from the Safety Data Sheet for 2-(Trifluoromethyl)benzimidazole.[1]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste contaminated with this compound, including residual amounts of the chemical, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and contaminated cleaning materials, must be collected in a designated, properly labeled, and leak-proof hazardous waste container.
-
Halogenated Waste Stream: This compound should be segregated as halogenated organic waste .[2][3] Do not mix with non-halogenated waste streams to facilitate proper disposal and potential solvent recycling by the waste management facility.[2][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
2. Container Management:
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4] This prevents the release of harmful vapors.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
3. Disposal of Empty Containers:
-
"Empty" Definition: A container is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.[4]
-
Rinsing: For acutely hazardous waste, triple rinsing with a suitable solvent (e.g., acetone, methanol) is required.[4] The rinsate must be collected and disposed of as hazardous waste.[4] Given the toxicity of the structural analog, it is prudent to follow this practice.
-
Final Disposal of Rinsed Containers: After proper rinsing, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional and local regulations. Remove or deface the original label before disposal.
4. Final Disposal Procedure:
-
Professional Disposal Service: The final disposal of the collected hazardous waste must be carried out by a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Incineration: The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen fluoride.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
